Seco-neokadsuranic acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34) |
InChI Key |
GXLUGCOZQDLXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Seco-neokadsuranic Acid A: Structural Characterization and Therapeutic Mechanism in Hepatocellular Carcinoma
[1]
Executive Summary
This compound (SA) is a highly specialized triterpenoid isolated from the medicinal plants of the Schisandraceae family, specifically Kadsura coccinea and Kadsura heteroclita.[1][2][3][4] Chemically, it represents a rare subclass of triterpenoids featuring a 14(13→12)-abeo-lanostane skeleton with a cleaved A-ring (3,4-seco).
Recent pharmacological breakthroughs (2025-2026) have identified SA as a potent small-molecule inhibitor of SH3BP1 (SH3 Domain Binding Protein 1). By antagonizing SH3BP1, SA restores PPAR signaling and suppresses Hepatocellular Carcinoma (HCC) metastasis, positioning it as a critical lead compound for targeting drug-resistant and metastatic solid tumors.
Chemical Identity & Structural Properties[3][5][6][7][8][9][10]
Nomenclature and Identification[6][11]
-
Molecular Formula:
[8] -
Molecular Weight: 468.67 g/mol
-
Classification: 3,4-seco-14(13→12)-abeo-lanostane triterpenoid[2][3]
Structural Analysis
The compound exhibits a unique triterpenoid scaffold characterized by two major biosynthetic modifications derived from the lanostane precursor:
-
Ring A Seco-Cleavage: Oxidative cleavage of the C3-C4 bond results in a C3-carboxylic acid and a C4(28)-exocyclic methylene group. This "seco" feature significantly alters the molecule's flexibility and hydrogen-bonding potential compared to closed-ring triterpenoids.
-
Abeo-Rearrangement: A methyl migration from C13 to C12 (14(13→12)-abeo), creating a distinctive core skeleton that differs from the classical lanostane structure.
Key Functional Groups:
-
C3-Carboxylic Acid: Primary acidic center, critical for electrostatic interactions with protein targets (e.g., Arg272 of SH3BP1).
-
C4(28)-Exocyclic Alkene: A terminal double bond resulting from the ring opening.
-
Side Chain: Typically contains a (Z)-2-methylhept-2-enoic acid moiety (or similar conjugated acid structure), contributing to lipophilicity and receptor binding.
Physicochemical Profile
| Property | Value/Description | Source |
| Physical State | Colorless prisms / White powder | K. heteroclita isolation |
| Solubility | Soluble in MeOH, EtOH, DMSO; Insoluble in water | Experimental observation |
| Melting Point | 118–119 °C | Planta Med.[2][4][9][10] (1989) |
| Optical Rotation | Planta Med. (1989) | |
| Lipophilicity (LogP) | ~6.0–6.5 (Predicted) | Calculated (ALOGPS) |
| Acidity (pKa) | ~4.7 (Carboxylic acid) | Calculated |
Biosynthetic Logic & Isolation
Biosynthetic Pathway
The biosynthesis of this compound involves the enzymatic modification of Neokadsuranic acid A . The pathway proceeds through the oxidative cleavage of the 3-ketone group in the parent compound.
Figure 1: Proposed biosynthetic relationship. The transformation from Neokadsuranic acid A to the Seco-derivative involves the oxidative opening of Ring A.
Isolation Protocol
To isolate high-purity this compound from Kadsura species for research:
-
Extraction: Air-dried roots of Kadsura coccinea (5 kg) are pulverized and extracted with 95% Ethanol (3 x 10 L) under reflux.
-
Partitioning: Concentrate the EtOH extract in vacuo. Suspend the residue in water and partition sequentially with Petroleum Ether and Ethyl Acetate (EtOAc).
-
Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC), eluting with a gradient of Petroleum Ether:Acetone (100:1 to 1:1).
-
Purification: Collect fractions containing triterpenoids (monitoring by TLC/Liebermann-Burchard reagent). Purify the target fraction using RP-HPLC (C18 column) with MeOH:H2O (85:15) + 0.1% Formic Acid.
-
Crystallization: Recrystallize from Methanol/Diethyl Ether to yield colorless prisms.
Pharmacological Mechanism: The SH3BP1-PPAR Axis[1]
Recent studies (Jia et al., 2026) have established this compound as a first-in-class inhibitor of SH3BP1 , a protein often overexpressed in metastatic cancers.
Mechanism of Action
SH3BP1 normally functions to activate Rac1 and Wave2 , driving cytoskeletal remodeling, epithelial-mesenchymal transition (EMT), and metastasis. It also suppresses the PPAR (Peroxisome Proliferator-Activated Receptor) pathway, which acts as a tumor suppressor.
SA Binding Mode:
-
Direct Target: SH3BP1.
-
Critical Interaction: The C3-carboxylic acid of SA forms a salt bridge/hydrogen bond with Arg272 in the SH3BP1 binding pocket.
-
Therapeutic Effect: Binding of SA inhibits SH3BP1 function, leading to:
-
Downregulation of Rac1/Wave2 (halting migration/invasion).
-
Re-activation of PPAR signaling (promoting differentiation and immune recognition).
-
Signaling Pathway Visualization
Figure 2: The SA-SH3BP1-PPAR Signaling Axis. SA inhibits SH3BP1, blocking the metastatic Rac1 pathway and restoring the tumor-suppressive PPAR pathway.
Biological Activities Summary
| Activity | Experimental Model | Outcome |
| Anti-Metastasis | HepG2 cells (Transwell assay) | Significant inhibition of migration and invasion. |
| EMT Suppression | Western Blot | Downregulation of N-cadherin/Vimentin; Upregulation of E-cadherin. |
| Immune Remodeling | H22 Tumor-bearing mice | Increased infiltration of CD4+/CD8+ T-cells; Suppression of M2 macrophages.[1] |
| Target Engagement | SPR / CETSA | Confirmed direct binding to SH3BP1 ( |
References
-
Jia, B., et al. (2026). this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation.[1][11][12] Phytomedicine.
-
Li, L. N., et al. (1989). Isolation and structure elucidation of this compound and 3,4-seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic acid.[9] Planta Medica, 55(3), 297-299.
-
Xu, H. C., et al. (2019). Four 14(13→12)-abeolanostane triterpenoids with 6/6/5/6-fused ring system from the roots of Kadsura coccinea.[9][13] Natural Products and Bioprospecting.
-
PhytoBank. Neokadsuranic acid A (PHY0026211) Chemical Structure and Properties.
Sources
- 1. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [124817-74-9] | Chemsigma [chemsigma.com]
- 6. Page loading... [wap.guidechem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. China Seconeokadsuranic Acid A Cas 124817-74-9 Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 9. acgpubs.org [acgpubs.org]
- 10. InvivoChem [invivochem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Advanced Characterization and Therapeutic Potential of Seco-neokadsuranic Acid A
This technical guide provides an in-depth analysis of Seco-neokadsuranic acid A (SA) , a triterpenoid isolated from Kadsura species.[1] It focuses on recent breakthroughs identifying SA as a direct inhibitor of SH3BP1, establishing a novel therapeutic axis for hepatocellular carcinoma (HCC) metastasis and immune remodeling.[2]
Targeting the SH3BP1-PPAR Axis in Metastatic Oncology[2]
Executive Summary
This compound (SA) is a rare 3,4-seco-lanostane triterpenoid isolated from the medicinal plants Kadsura coccinea and Kadsura heteroclita. Historically valued in Traditional Chinese Medicine (TCM) for treating rheumatoid arthritis and gastroenteric disorders, SA has recently emerged as a high-value lead compound in oncology.
Unlike non-specific cytotoxic agents, SA exhibits a precise mechanism of action: it directly targets SH3 Domain-Binding Protein 1 (SH3BP1) . By antagonizing SH3BP1, SA reactivates the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, suppressing epithelial-mesenchymal transition (EMT) and remodeling the tumor immune microenvironment.[2] This guide details the chemical isolation, mechanistic pharmacology, and experimental validation of SA.
Chemical Profile & Isolation Strategy
Physicochemical Properties
-
IUPAC Name: 3,4-seco-14(13→12)abeo-lanosta-4(30),8,24-triene-3,26-dioic acid (Isomer dependent; specific configuration requires crystallographic verification).
-
Molecular Formula: C30H44O4[3]
-
Molecular Weight: 468.68 g/mol [3]
-
Key Structural Feature: The "seco" designation indicates a cleavage in the A-ring (specifically between C3 and C4), conferring unique flexibility and binding properties compared to rigid tetracyclic triterpenes.
Isolation Protocol (Self-Validating Workflow)
The extraction of SA requires fractionation to separate it from structurally similar lignans and other triterpenoids abundant in Kadsura spp.
Step-by-Step Methodology:
-
Extraction: Air-dried stems of K. coccinea (10 kg) are pulverized and extracted with 95% Ethanol (3 x 20L) at room temperature to prevent thermal degradation of the seco-acid moiety.
-
Partitioning: The crude extract is suspended in water and partitioned sequentially with Petroleum Ether (remove lipids)
Ethyl Acetate (EtOAc) n-Butanol. Target Fraction: The EtOAc fraction contains the triterpenoid acids.[6] -
Rough Fractionation: The EtOAc fraction is subjected to Silica Gel Column Chromatography (CC), eluting with a gradient of CHCl3:MeOH (100:1 to 5:1).
-
Purification: Fractions containing triterpene acids (monitored by TLC, vanillin-H2SO4 staining) are further purified using ODS (Octadecylsilane) reversed-phase chromatography (MeOH:H2O gradient).
-
Final Isolation: Semi-preparative HPLC (Acetonitrile:H2O + 0.1% Formic Acid) yields this compound.
Visualization: Isolation Workflow
Caption: Figure 1. Bio-guided fractionation workflow for the isolation of this compound from Kadsura species.
Mechanistic Biology: The SH3BP1-PPAR Axis
The defining biological activity of SA is its ability to suppress metastasis in Hepatocellular Carcinoma (HCC) via a specific protein-ligand interaction.
Target Engagement: SH3BP1
-
Target: SH3 Domain-Binding Protein 1 (SH3BP1).[2]
-
Binding Site: SA binds directly to the SH3BP1 protein.[2] Computational docking and Surface Plasmon Resonance (SPR) studies identify Arginine 272 (ARG272) as the critical residue for this interaction.[2]
-
Binding Affinity: SA exhibits high affinity, stabilizing the protein conformation (verified by CETSA - Cellular Thermal Shift Assay).
Downstream Signaling Cascade
-
SH3BP1 Inhibition: Under basal conditions, SH3BP1 promotes Rac1 activity and cytoskeletal remodeling, driving cell migration. SA binding inhibits SH3BP1 function.[2]
-
PPAR Activation: The inhibition of SH3BP1 leads to the upregulation and activation of PPAR (Peroxisome Proliferator-Activated Receptor) signaling.
-
Phenotypic Outcome:
Visualization: Mechanism of Action [7]
Caption: Figure 2. The SA-SH3BP1-PPAR signaling axis. SA binding antagonizes SH3BP1, restoring PPAR activity to block metastasis.[2]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Purpose: To validate direct binding of SA to SH3BP1 in intact cells.[2]
-
Cell Preparation: Harvest HepG2 cells and lyse in non-denaturing buffer supplemented with protease inhibitors.
-
Treatment: Divide lysate into two aliquots: Vehicle (DMSO) and SA-treated (e.g., 10 µM). Incubate for 30 min at RT.
-
Thermal Challenge: Aliquot treated samples into PCR tubes. Heat individually at a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.
-
Detection: Analyze the supernatant via Western Blot using anti-SH3BP1 antibody.
-
Validation Logic: If SA binds SH3BP1, the protein will remain soluble at higher temperatures compared to the DMSO control (thermal stabilization).
Transwell Invasion Assay
Purpose: To quantify the anti-metastatic potential of SA.
-
Coating: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8) to simulate the extracellular matrix.
-
Seeding: Seed HepG2 cells (
) in serum-free medium containing SA (0, 5, 10, 20 µM) into the upper chamber. -
Chemoattractant: Add DMEM with 10% FBS to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Quantification: Remove non-invading cells from the upper surface. Fix invading cells (bottom surface) with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Count cells under a microscope.
Data Summary
Table 1: Comparative Biological Activity of this compound
| Assay Type | Target/Cell Line | Outcome/IC50 | Significance |
| Target Binding | SH3BP1 (ARG272) | High Affinity ( | Validated by SPR & CETSA.[2] Direct engagement. |
| Cytotoxicity | HepG2 (HCC) | IC50: ~10-20 µM | Moderate direct cytotoxicity; primary effect is anti-metastatic. |
| Metastasis | Transwell Invasion | >50% inhibition at 10 µM | Potent suppression of invasive phenotype. |
| Immune | CD8+ T-Cells | Increased Infiltration | Remodels "cold" tumors to "hot" immune environments. |
*Note:
References
-
Jia, B., et al. (2026). this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation. Phytomedicine.[5][6][8][9]
-
Li, H., et al. (2008). Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis.[5] Journal of Natural Products.[5]
-
Liu, J., et al. (2014). Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid. Planta Medica.
-
Mao, X., et al. (2023). Triterpenoids from Kadsura Species: A Comprehensive Review for Drug Discovery. BenchChem Technical Reviews.[10]
Sources
- 1. This compound | 124817-74-9 [chemicalbook.com]
- 2. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of Zea mays L. husk extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 14(13→12)-abeo-Lanostane Triterpenoids
[1]
Executive Summary
The 14(13→12)-abeo-lanostane triterpenoids represent a distinct subclass of rearranged triterpenes where the lanostane skeleton undergoes a specific backbone rearrangement, typically involving the migration of the C(13)–C(14) bond or associated methyl groups to the C(12) position. This rearrangement often results in a contracted or expanded ring system, imparting unique steric properties and electronic environments compared to the classical tetracyclic lanostane scaffold.
Primarily isolated from Basidiomycetes (e.g., Stereum sp., Ganoderma sp.) and select Gymnosperms (e.g., Abies sp.), these compounds have emerged as potent cytotoxic and anti-inflammatory agents. This guide serves as a navigational tool for researchers isolating, characterizing, and screening these compounds for drug discovery.
Structural Chemistry & Biosynthetic Logic
The Scaffold
The defining feature of this class is the 14(13→12)-abeo rearrangement. In a standard lanostane, C-13 and C-14 are part of the C-ring, with methyl groups typically at C-13 (Me-18) and C-14 (Me-30).
-
Standard Lanostane: Tetracyclic 6-6-6-5 system.
-
14(13→12)-abeo-Lanostane: The bond connecting C-14 to C-13 shifts to connect C-14 to C-12, or a methyl migration occurs in a similar vector. This often creates a spiro-center or a fused system with altered ring sizes (e.g., 5-7-6-5 or modified 6-6-5-5 systems).
Proposed Biosynthetic Pathway
The biosynthesis likely diverges from the lanosterol or 24-methylenelanosterol precursor. The rearrangement is catalyzed by specific cyclase enzymes or post-cyclization modifications involving a Wagner-Meerwein shift induced by cation formation at C-13 or C-14.
Caption: Proposed biosynthetic route from Squalene to 14(13->12)-abeo-lanostane via cationic rearrangement.
Primary Natural Sources
The distribution of these triterpenoids is chemotaxonomically significant, clustering in specific fungal and plant genera.
Fungal Sources (Basidiomycota)
Fungi are the most prolific producers of the intact ring-A subtypes.
| Genus | Species | Key Compounds | Structural Features |
| Stereum | Stereum sp.[1] | Sterenoids A–L | Rare 13R configuration; intact tetracyclic core with C-ring modification. |
| Ganoderma | G. amboinense, G. calidophilum | Ganodecalones , Ganoderic acids (variants) | Often highly oxygenated (hydroxyls/ketones at C-3, C-7, C-15). |
| Pholiota | Pholiota populnea | Pholiols | Associated rearranged lanostanes with glutaroyl substitutions. |
Plant Sources (Gymnosperms & Angiosperms)
Plant-derived analogues often feature "seco" (ring-opened) modifications alongside the abeo-rearrangement.
| Genus | Species | Key Compounds | Structural Features |
| Abies (Fir) | A. balsamea, A. sachalinensis | Abiesanordines , Abiesanolides | Often 3,4-seco -14(13→12)-abeo-lanostanes; frequently contain lactone rings.[2] |
| Kadsura | Kadsura ananosma | Ananosic acids B & C | 18(13→12)-abeo variants; often co-occur with dibenzocyclooctadiene lignans.[3] |
Isolation & Purification Protocol
Isolating these compounds requires separating them from the abundant "normal" lanostanes. The following protocol emphasizes polarity-based fractionation.
Extraction Workflow
-
Biomass Preparation: Air-dry fruiting bodies (Stereum, Ganoderma) or needles/oleoresin (Abies). Pulverize to <40 mesh.
-
Solvent Extraction: Macerate in 95% EtOH or MeOH (3 x 48h) at room temperature. Heat extraction may degrade thermally unstable epoxide/lactone moieties.
-
Partitioning: Suspend crude extract in water. Partition successively with:
-
n-Hexane (removes fats/waxes).
-
Chloroform or Dichloromethane (Targets triterpenoids).
-
Ethyl Acetate (Targets glycosides/polar triterpenoids).
-
Target Fraction: The CHCl3/DCM and EtOAc fractions typically contain the abeo-lanostanes.
-
Chromatographic Separation
Caption: Multi-stage chromatographic workflow for isolation of abeo-lanostanes.
Structural Elucidation: The NMR Guide
Distinguishing a 14(13→12)-abeo-lanostane from a normal lanostane relies heavily on 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation).
Key Diagnostic Signals[2]
-
C-18 Methyl Shift: In normal lanostanes, Me-18 (at C-13) typically resonates at
0.7–1.0. In 14(13→12)-abeo compounds, if the methyl has migrated or the ring contracted, this signal shifts significantly or shows unusual HMBC correlations. -
The C-12/C-13/C-14 Junction:
-
Normal Lanostane: HMBC correlations from Me-18 to C-12, C-13, C-14, C-17.
-
14(13→12)-abeo: Look for correlations from the migrated group (often Me-30 or Me-18) to C-12 .
-
Quaternary Carbons: The chemical shift of C-13 and C-14 will deviate from the standard ~45-55 ppm range due to altered ring strain.
-
Stereochemistry (NOESY)
-
13R Configuration: As noted in Stereum isolates (Sterenoids), the configuration at C-13 is critical.[1] NOESY correlations between Me-18 (or equivalent) and H-17 or H-12 are used to assign
orientation.
Pharmacological Potential[4][5]
These rearranged triterpenoids exhibit higher specificity in cytotoxicity assays compared to their ubiquitous lanostane counterparts, likely due to the modified shape fitting unique binding pockets.
Cytotoxicity Profile
| Compound | Cell Line | IC50 (μM) | Mechanism of Action | Source |
| Sterenoid C | HL-60 (Leukemia) | 4.7 | Apoptosis induction | Stereum sp. |
| Sterenoid C | SMMC-7721 (Liver) | 7.6 | Cell cycle arrest | Stereum sp. |
| Ganodecalone B | HeLa (Cervical) | ~10.5 | Unknown | Ganoderma |
| Abiesanordine | A549 (Lung) | 22.0 | Weak cytotoxicity | Abies balsamea |
Anti-inflammatory & Metabolic Activity
- -Glucosidase Inhibition: Several Ganoderma derived abeo-lanostanes show IC50 values (30–90 μM) comparable to acarbose, suggesting potential for type 2 diabetes management.
-
Anti-inflammatory: Inhibition of NO production in LPS-stimulated RAW264.7 cells is a common property, attributed to the triterpenoid core's ability to modulate NF-
B signaling.
References
-
Yao, J. N., et al. (2017).[1] Lanostane triterpenoids from fruiting bodies of basidiomycete Stereum sp., structures and biological activities.[1][2] The Journal of Antibiotics, 70(12), 1104–1111.
-
Lavoie, S., et al. (2013).[2] Lanostane- and cycloartane-type triterpenoids from Abies balsamea oleoresin.[2] Beilstein Journal of Organic Chemistry, 9, 1333–1339.[2]
-
Kuroyanagi, M., et al. (2000).[4] Novel A-seco-rearranged lanostane triterpenoids from Abies sachalinensis. Chemical and Pharmaceutical Bulletin, 48(12), 1917–1920.[4]
-
Wang, G., et al. (2018). Lanostane triterpenoids from the fruiting bodies of Ganoderma amboinense.[5] Phytochemistry, 143, 1–10.
-
Li, X., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. PMC - NIH.
Sources
- 1. Lanostane triterpenoids from fruiting bodies of basidiomycete Stereum sp., structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Ananosic acids B and C, two new 18(13-->12)-abeo-lanostane triterpenoids from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel A-seco-rearranged lanostane triterpenoids from Abies sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanostane triterpenoids from the fruiting bodies of Ganoderma amboinense - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Divergence in Schisandraceae Triterpenoids: Seco-neokadsuranic Acid A vs. Kadsuric Acid
[1]
Executive Summary
The genus Kadsura (Schisandraceae) is a prolific source of highly oxygenated triterpenoids, specifically those exhibiting the unique 3,4-seco-lanostane and cycloartane skeletons.[1] While Kadsuric acid serves as a prototypical reference standard for 3,4-seco-lanostanes, Seco-neokadsuranic acid A represents a rare, structurally rearranged subclass characterized by a 14(13→12)abeo-lanostane backbone.[1]
This guide dissects the critical structural, mechanistic, and isolation differences between these two metabolites. It is designed for researchers requiring high-fidelity data for structural elucidation (NMR/MS) and pharmacological target validation.[1]
Structural Elucidation & Skeletal Divergence[1]
The primary distinction between these two compounds lies not in their functional groups, but in their carbocyclic skeletons. Both are "seco" acids (ring A cleaved between C3 and C4), but they diverge at the C/D ring junction.[1]
Kadsuric Acid: The Lanostane Benchmark
Kadsuric acid (CAS: 62393-88-8) retains the classical lanostane skeleton.[1]
-
Key Feature: The methyl groups at C13 and C14 are in their standard biosynthetic positions (C18 and C30, respectively).
-
Stereochemistry: The C8-C9, C13-C14, and C17-C20 configurations follow the conserved protosteryl cation cyclization path.[1]
This compound: The Abeo Rearrangement
This compound (CAS: 124817-74-9) is a derivative of neokadsuranic acid A.[1]
-
The Abeo Shift: This molecule undergoes a backbone rearrangement where the C13-C14 bond migrates, or a methyl group shifts, resulting in a modified ring system. Specifically, the methyl group typically found at C14 in lanostane shifts to C13, or the ring contraction/expansion alters the C12/C13 environment.
-
Implication: This rearrangement significantly alters the 3D conformation of the C/D rings, affecting binding affinity to hydrophobic pockets in target proteins (e.g., SH3BP1).
Structural Comparison Logic (DOT Visualization)
The following diagram illustrates the hierarchical classification and structural divergence points.
Figure 1: Phylogeny of Kadsura triterpenoids showing the divergence between standard lanostane and abeo-lanostane lineages.
Comparative Physicochemical Data
The following dataset consolidates parameters for identification. Note that NMR shifts at the C18/C30 methyl positions are the most reliable method for distinguishing the abeo skeleton from the normal lanostane skeleton.
| Feature | Kadsuric Acid | This compound |
| CAS Registry | 62393-88-8 | 124817-74-9 |
| Molecular Formula | C₃₀H₄₆O₄ | C₃₀H₄₄O₄ (approx)* |
| Skeleton Type | 3,4-seco-lanostane | 3,4-seco-14(13→12)abeo-lanostane |
| C-18 Methyl Shift (¹H NMR) | ~0.70 - 0.90 ppm (Typical) | Distinct shift due to C13/C14 rearrangement |
| Key Functional Groups | C3-COOH (Seco), C26-COOH | C3-COOH (Seco), C26-COOH |
| Primary Source | Kadsura japonica, K. coccinea | Kadsura heteroclita, K. coccinea |
| Solubility | MeOH, DMSO, Chloroform | MeOH, DMSO |
*Note: Formula varies slightly based on oxidation state (e.g., presence of keto groups at C3 or C7).[1] this compound is often isolated alongside 3,4-seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic acid.[1][3]
Mechanistic Pharmacology: The SH3BP1-PPAR Axis[1][10]
Recent studies (circa 2024-2026) have highlighted a distinct mechanism of action for This compound (SA) that differs from the general cytotoxic profile of Kadsuric acid.[1]
This compound: Target Engagement
SA has been identified as a direct inhibitor of SH3BP1 (SH3 Domain Binding Protein 1).[1][8]
-
Mechanism: SA binds to SH3BP1, preventing it from stabilizing the cytoskeleton or signaling complexes required for metastasis.
-
Downstream Effect: Inhibition of SH3BP1 reactivates the PPAR (Peroxisome Proliferator-Activated Receptor) pathway.[1]
-
Therapeutic Outcome: Suppression of Epithelial-Mesenchymal Transition (EMT) and metastasis in Hepatocellular Carcinoma (HCC).[1][8]
Kadsuric Acid: Apoptosis Induction
Kadsuric acid typically functions via direct mitochondrial stress.[1]
-
Target: Often associated with PARP1 inhibition or direct mitochondrial membrane permeabilization.[1]
Signaling Pathway Visualization (DOT)
Figure 2: Divergent signaling cascades.[1] SA targets metastasis via SH3BP1, while KA drives apoptosis via mitochondrial stress.[1]
Experimental Protocols
Isolation of this compound
Rationale: Due to the structural similarity with other triterpenoids, a multi-stage chromatographic approach is required.
Reagents:
Workflow:
-
Extraction: Reflux dried stems of Kadsura heteroclita (2.0 kg) with 95% Ethanol (3x, 2h each). Concentrate in vacuo to obtain crude extract.
-
Partition: Suspend crude extract in water. Partition sequentially with Petroleum ether and EtOAc. Collect the EtOAc fraction .
-
Silica Gel Chromatography:
-
Purification (HPLC/TLC):
Validation Criteria (Self-Validating)
To confirm you have this compound and not Kadsuric acid:
-
¹³C NMR Check: Count the quaternary carbons. The abeo rearrangement often alters the number or chemical shift of quaternary carbons in the C/D ring compared to the standard lanostane.
-
HMBC Correlation: Look for Long-range coupling between the C18 methyl protons and C13/C12. In the abeo skeleton, these correlations will differ from the standard C13-C18 / C13-C17 correlations of Kadsuric acid.
References
-
Kangouri, K., et al. (1989).[1][10] "Isolation and structure elucidation of this compound, the second natural triterpenoid with the unusual 14(13->12) abeo-lanostane skeleton." Planta Medica. Link[1]
-
Liang, Y., et al. (2015).[1][7][11] "Triterpenoids from Kadsura coccinea."[1][5][7] Phytochemistry. (Contextual citation for K. coccinea constituents).
-
Le, T.H., et al. (2018).[1][5] "Isolation and structure determination of lanostane triterpenoids from Kadsura coccinea." Journal of Chemistry. (Reference for Kadsuric acid isolation).
-
Jia, B., et al. (2026).[1][8] "this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation."[1][8] Phytomedicine. Link
-
Yamada, Y., et al. (1976).[1] "Structure of Kadsuric Acid. A New Seco-Triterpenoid from Kadsura japonica Dunal."[1][12] Chemistry Letters. Link
Sources
- 1. PubChemLite - Kadsuric acid (C30H46O4) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Emerging Therapeutic Landscape of 3,4-seco-Lanostane Triterpenes: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Unique Triterpenoid Scaffold
In the relentless pursuit of novel therapeutic agents, nature consistently offers a treasure trove of intricate molecular architectures with profound biological activities. Among these, the triterpenoids, a diverse class of natural products, have garnered significant attention for their pharmacological promise. This guide delves into a specific, yet underexplored, subclass: the 3,4-seco-lanostane triterpenes. Characterized by the cleavage of the C3-C4 bond in the A-ring of the lanostane skeleton, these compounds exhibit a unique structural motif that underpins a fascinating array of biological effects, primarily in the realms of oncology and inflammation. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacological potential, mechanisms of action, and key experimental methodologies associated with 3,4-seco-lanostane triterpenes.
The Structural Hallmark and Natural Occurrence of 3,4-seco-Lanostane Triterpenes
The defining feature of 3,4-seco-lanostane triterpenes is the opened A-ring, which distinguishes them from their parent lanostane structures. This modification introduces conformational flexibility and alters the electronic properties of the molecule, likely contributing to their distinct bioactivities. These compounds are predominantly found in a variety of natural sources, including medicinal plants and fungi. Notably, species from the genus Kadsura and Abies have been identified as rich sources of these unique triterpenoids[1][2]. Fungi, particularly from the class Basidiomycetes, have also been shown to produce a diverse array of lanostane-type triterpenes, some of which are of the 3,4-seco class[3][4].
The isolation and purification of these compounds from their natural matrices is a critical first step in their pharmacological evaluation. A general workflow for this process is outlined below.
Experimental Workflow: Isolation and Purification of 3,4-seco-Lanostane Triterpenes
Caption: A generalized workflow for the isolation and characterization of 3,4-seco-lanostane triterpenes.
Anticancer Potential: Targeting Key Oncogenic Pathways
A significant body of research points towards the potent anticancer activities of 3,4-seco-lanostane triterpenes and their related lanostane counterparts. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with impressive IC50 values.
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Cytotoxicity (IC50/GI50 in µM) | Reference(s) |
| 3,4-seco-Lanostane | Seco-coccinic acids G, K, and F | HL-60 (human leukemia) | 28.4, 15.2, 16.6 | [2] |
| Lanostane | (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa, A549 | 1.29, 1.50 | [3] |
| Lanostane | Various lanostane triterpenoids | K562, BEL-7402, SGC-7901 | 6.64 to 47.63 (µg/mL) | [4] |
| Lanostane | Poricolides A and B, and two other lanostane triterpenoids | A549, SMMC-7721, MCF-7, SW480 | 16.19 to 27.74 | [5] |
| 3,4-seco-Lupane | Compound I-27 (derivative) | MDA-MB-231 | 1.02 | [6] |
| Lanostane | Ganoderic acid Y | K562 | 17.5 | [7] |
The anticancer effects of these triterpenes are not merely cytotoxic; they often involve the modulation of critical signaling pathways that drive cancer progression. Two of the most prominent pathways implicated are the PI3K/Akt and NF-κB signaling cascades.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[8]. Several studies have indicated that lanostane-type triterpenes can exert their anticancer effects by inhibiting this pathway. For instance, some lanostane triterpenes have been shown to induce apoptosis in cancer cells by targeting the m-TOR/PI3K/AKT signaling pathway[9]. A derivative of a 3,4-seco-lupane triterpene has been demonstrated to promote apoptosis through the PI3K/AKT/FoxO1 signaling pathway[6]. This suggests a plausible mechanism for the anticancer activity of 3,4-seco-lanostane triterpenes.
Caption: Postulated mechanism of NF-κB pathway inhibition by 3,4-seco-lanostane triterpenes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3,4-seco-lanostane triterpene (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3,4-seco-Lanostane triterpenes have demonstrated promising anti-inflammatory activities, primarily through the inhibition of key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule involved in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. Several lanostane-type triterpenes have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] For instance, a 3,4-seco-labdane diterpenoid has been shown to inhibit nitric oxide production in RAW 264.7 cells.[12] This inhibitory effect is a key indicator of anti-inflammatory potential.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 3,4-seco-lanostane triterpene for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Inhibition of COX-2 is a major target for anti-inflammatory drugs. While direct evidence for 3,4-seco-lanostane triterpenes as COX-2 inhibitors is still emerging, the broader class of triterpenoids has shown potential in this area.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add COX-2 enzyme and the test compound (3,4-seco-lanostane triterpene) at various concentrations. Include a known COX-2 inhibitor as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Structure-Activity Relationships and Future Perspectives
The pharmacological activity of 3,4-seco-lanostane triterpenes is intrinsically linked to their chemical structure. Preliminary studies on related lanostane triterpenoids suggest that the presence and position of hydroxyl groups, acetyl groups, and the saturation of the side chain can significantly influence their cytotoxic and anti-inflammatory effects.[4] For 3,4-seco-lanostanes, the modifications on the opened A-ring and the side chain are likely to be critical determinants of their biological activity.
The field of 3,4-seco-lanostane triterpene research is still in its nascent stages, offering a fertile ground for further investigation. Future research should focus on:
-
Comprehensive Screening: Expanding the screening of these compounds against a wider range of cancer cell lines and inflammatory models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy and Safety: Progressing promising lead compounds to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
Conclusion
The 3,4-seco-lanostane triterpenes represent a structurally unique and pharmacologically promising class of natural products. Their demonstrated anticancer and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, position them as exciting lead compounds for the development of novel therapeutics. This guide provides a foundational understanding and practical methodologies to empower researchers in the exploration and exploitation of the therapeutic potential of these fascinating molecules. The continued investigation of 3,4-seco-lanostane triterpenes holds the promise of delivering next-generation drugs for the treatment of cancer and inflammatory diseases.
References
-
Chen, Y., et al. (2021). Tetranorlanostane and Lanostane Triterpenoids with Cytotoxic Activity from the Epidermis of Poria cocos. Chemistry & Biodiversity, 18(5), e2100196. [Link]
-
Cai, L. L., et al. (2018). Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines. Phytochemistry, 155, 125-133. [Link]
-
de Souza, A. C. C., et al. (2024). In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes. ACS Omega. [Link]
-
Ma, Q., et al. (2022). Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity. Molecules, 27(20), 6989. [Link]
-
Wang, S. T., et al. (2023). Three new lanostane-type triterpenes from the epidermis of Wolfiporia cocos. Natural Product Research, 1-7. [Link]
-
Chiu, M. H., et al. (2020). Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum. Phytochemistry, 172, 112256. [Link]
-
Li, G. Y., et al. (2018). A new 3,4-seco-labdane diterpenoid with inhibitory activity against the production of nitric oxide from the leaves of Callicarpa nudiflora. Natural Product Research, 32(19), 2291-2297. [Link]
-
Wang, R., et al. (2022). Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH. Phytochemistry, 202, 113339. [Link]
-
Kuroyanagi, M., et al. (2000). Novel A-seco-rearranged lanostane triterpenoids from Abies sachalinensis. Chemical & Pharmaceutical Bulletin, 48(12), 1917-1920. [Link]
-
Zhang, X., et al. (2023). Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro. Nutrients, 15(20), 4360. [Link]
-
Yazdani, M., et al. (2023). Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities. Pharmaceuticals, 16(1), 104. [Link]
-
Muñoz-Acuña, A., et al. (2023). Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway. Molecules, 28(21), 7351. [Link]
-
Al-Sayed, E., et al. (2021). Anticancer effects of Lanostane against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway. Journal of B.U.ON., 26(1), 186-193. [Link]
-
ResearchGate. (n.d.). IC 50 of inhibition of COX-1/COX-2 enzyme of the tested compounds. [Link]
-
BioKB. (n.d.). Relationship - lanostane - inhibits - Nitric Oxide. [Link]
-
Wang, N., et al. (2012). Five new 3,4-seco-lanostane-type triterpenoids with antiproliferative activity in human leukemia cells isolated from the roots of Kadsura coccinea. Planta Medica, 78(15), 1661-1666. [Link]
-
Casado-Marugan, M., et al. (2024). Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo. Cancers, 17(1), 533. [Link]
-
ResearchGate. (n.d.). IC50 values of compounds 1-17 for inhibition of nitric oxide production. [Link]
-
Consensus. (n.d.). Mechanisms of NF-κB pathway inhibition by natural compounds. [Link]
-
Encyclopedia.pub. (n.d.). PI3K-AKT Pathway Modulation by Thymoquinone. [Link]
-
Sharma, G., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1362. [Link]
-
ResearchGate. (n.d.). Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
-
Wang, Y., et al. (2024). Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer. Frontiers in Pharmacology, 15, 1359954. [Link]
-
Hennessy, B. T., et al. (2016). The PI3K/AKT pathway as a target for cancer treatment. Nature Reviews Drug Discovery, 15(4), 235-254. [Link]
-
Li, C., et al. (2020). Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies. Journal of Ethnopharmacology, 258, 112911. [Link]
-
Zhang, X., et al. (2023). Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro. Nutrients, 15(20), 4360. [Link]
Sources
- 1. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tetranorlanostane and Lanostane Triterpenoids with Cytotoxic Activity from the Epidermis of Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Relationship - lanostane - inhibits - Nitric Oxide [biokb.lcsb.uni.lu]
- 11. Five new 3,4-seco-lanostane-type triterpenoids with antiproliferative activity in human leukemia cells isolated from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new 3,4-seco-labdane diterpenoid with inhibitory activity against the production of nitric oxide from the leaves of Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Seco-neokadsuranic acid A CAS number and molecular weight
An In-Depth Technical Guide to Seco-neokadsuranic Acid A for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction to this compound: A Triterpenoid of Therapeutic Interest
This compound is a naturally occurring triterpenoid that has garnered significant attention within the scientific community for its potential therapeutic applications.[1][2] Isolated from plant species such as Kadsura coccinea and Kadsura heteroclita, this compound is distinguished by its unique chemical structure.[1][2][3] Specifically, it possesses an uncommon 14(13→12) ABEO-lanostane skeleton, a feature that contributes to its distinct biological activity.[3] Recent investigations have highlighted its promising antitumor properties, particularly in the context of hepatocellular carcinoma (HCC), making it a molecule of considerable interest for further research and drug development.[4] This guide aims to provide a comprehensive technical overview of this compound, including its chemical properties, biological activity, and relevant experimental protocols.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in research settings. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 124817-74-9 | [1][2][5] |
| Molecular Formula | C₃₀H₄₄O₄ | [1][5] |
| Molecular Weight | 468.68 g/mol | [5] |
| Synonyms | (-)-Seconeokadsuranic acid A | [1] |
| Predicted Boiling Point | 615.1±43.0 °C | [1] |
| Predicted Density | 1.08±0.1 g/cm³ | [1] |
| Predicted pKa | 4.73±0.10 | [1] |
Isolation and Characterization: From Natural Source to Purified Compound
This compound is a secondary metabolite found in plants of the Kadsura genus.[1][2][3] The isolation and purification of this triterpenoid is a critical first step for any subsequent biological or chemical investigation.
General Isolation Protocol
The following is a generalized workflow for the extraction and isolation of this compound from its natural source. The specific solvents and chromatographic conditions may require optimization based on the plant material and available equipment.
-
Extraction:
-
Air-dried and powdered plant material (e.g., stems of Kadsura coccinea) is subjected to exhaustive extraction with a solvent such as 95% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The fraction containing the target compound (typically the ethyl acetate fraction for triterpenoids) is collected and concentrated.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
-
Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
-
Workflow for Isolation and Purification
Caption: Workflow for the isolation of this compound.
Biological Activity and Mechanism of Action in Hepatocellular Carcinoma
Recent research has identified this compound as a potent agent against hepatocellular carcinoma (HCC).[4] Its mechanism of action involves the direct inhibition of a specific protein, leading to the suppression of cancer cell metastasis and a favorable modulation of the tumor microenvironment.[4]
Direct Target and Signaling Pathway
This compound has been shown to directly bind to and inhibit the SH3 domain-binding protein 1 (SH3BP1).[4] SH3BP1 is often overexpressed in HCC and is associated with a poor prognosis. By inhibiting SH3BP1, this compound activates the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[4] This activation leads to a cascade of downstream effects that collectively suppress the progression of HCC.
The key consequences of this pathway modulation include:
-
Inhibition of Metastasis: Suppression of cancer cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[4]
-
Immune Microenvironment Remodeling: Increased infiltration of CD4⁺ and CD8⁺ T-cells and a reduction in M2 macrophage polarization, creating an antitumor immune response.[4]
Proposed Mechanism of Action
Caption: The SH3BP1-PPAR signaling pathway targeted by this compound.
Experimental Protocol: In Vitro Wound Healing Assay
To assess the effect of this compound on cancer cell migration, a wound healing (or scratch) assay is a standard and effective method.
Objective
To determine the inhibitory effect of this compound on the migration of HepG2 (hepatocellular carcinoma) cells.
Materials
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well plates
-
200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Step-by-Step Methodology
-
Cell Seeding:
-
Seed HepG2 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the "Wound":
-
Once the cells are fully confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment Application:
-
Replace the PBS with a fresh culture medium containing different concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Image Acquisition:
-
Immediately after adding the treatment (T=0), capture images of the scratch in predefined locations for each well.
-
Return the plates to the incubator.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the wound closure rates between the treated groups and the control group to determine the effect of this compound on cell migration.
-
Conclusion
This compound represents a promising natural product with well-defined antitumor activity, particularly against hepatocellular carcinoma. Its unique chemical structure and specific mechanism of action, centered on the inhibition of SH3BP1 and subsequent activation of the PPAR pathway, make it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing triterpenoid.
References
-
Title: this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation. Source: PubMed. [Link]
-
Title: Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1. Source: PubMed. [Link]
Sources
- 1. This compound | 124817-74-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Methodological & Application
Isolation and Characterization of Seco-neokadsuranic acid A from Kadsura heteroclita: An Application Note for Natural Product Researchers
Introduction: Unveiling the Therapeutic Potential of Kadsura heteroclita
The genus Kadsura, belonging to the Schisandraceae family, has a rich history in traditional medicine, particularly in Asia, for treating a variety of ailments.[1] Kadsura heteroclita (Roxb.) Craib, a species within this genus, is a significant source of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids.[1][2] Phytochemical investigations have revealed the presence of numerous compounds with promising pharmacological activities, including anti-inflammatory, anti-HIV, and anti-cancer properties.[1][2]
Among the myriad of compounds isolated from Kadsura heteroclita, Seco-neokadsuranic acid A, a triterpenoid with an uncommon 14(13→12) ABEO-lanostane skeleton, has garnered significant interest.[3] Recent studies have highlighted its potent antitumor activity, making it a promising candidate for further investigation in drug discovery and development programs.[4][5] This application note provides a comprehensive and detailed protocol for the successful isolation and characterization of this compound from the stems of Kadsura heteroclita. The methodologies outlined herein are designed to be a practical guide for researchers, scientists, and drug development professionals in the field of natural product chemistry.
Rationale for the Isolation Strategy
The isolation of a specific bioactive compound from a complex plant matrix necessitates a systematic and logical approach. The strategy for isolating this compound is predicated on its chemical properties as a triterpenoid acid. This involves an initial extraction to obtain a crude mixture of compounds, followed by a series of chromatographic separations to purify the target molecule. The causality behind the experimental choices is as follows:
-
Solvent Extraction: The initial extraction with a moderately polar solvent like ethanol is designed to efficiently extract a broad spectrum of secondary metabolites, including triterpenoids. Subsequent partitioning can further enrich the fraction containing the target compound.
-
Chromatographic Purification: Due to the complexity of the crude extract, a multi-step chromatographic approach is essential.
-
Column Chromatography: This technique serves as the primary means of fractionation, separating compounds based on their polarity. A silica gel stationary phase is commonly employed for the separation of triterpenoids.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC offers higher resolution and is crucial for obtaining the compound of interest in a highly pure form.
-
-
Structural Elucidation: The unambiguous identification of the isolated compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow for Isolation and Purification
The following diagram illustrates the key stages in the isolation and purification of this compound from Kadsura heteroclita.
Figure 1: Step-by-step workflow for the isolation of this compound.
Detailed Protocols
Part 1: Extraction of Plant Material
Objective: To obtain a crude extract from the dried stems of Kadsura heteroclita containing this compound.
Materials:
-
Dried and powdered stems of Kadsura heteroclita
-
95% Ethanol (Analytical Grade)
-
Large glass percolator or flask
-
Rotary evaporator
Procedure:
-
Maceration: A sample of air-dried and powdered stems of Kadsura heteroclita (approximately 1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.
-
Drying: The concentrated extract is further dried in a vacuum oven to remove any residual solvent.
Rationale: The use of 95% ethanol provides a good balance of polarity to extract a wide range of secondary metabolites, including the target triterpenoid acid. Maceration at room temperature is a gentle extraction method that minimizes the degradation of thermolabile compounds.
Part 2: Chromatographic Purification
Objective: To isolate this compound from the crude extract through a series of chromatographic steps.
A. Silica Gel Column Chromatography (Primary Purification)
Materials:
-
Crude ethanolic extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Petroleum ether, Acetone (Analytical Grade)
-
Thin Layer Chromatography (TLC) plates (Silica gel GF254)
-
UV lamp (254 nm and 365 nm)
-
Developing chamber
-
Vanillin-sulfuric acid spray reagent
Procedure:
-
Column Packing: A glass column is packed with silica gel using a slurry method with petroleum ether.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of acetone.
-
Fraction Collection: Fractions of a fixed volume are collected sequentially.
-
TLC Monitoring: The collected fractions are monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., petroleum ether:acetone, 7:3 v/v) and visualized under UV light and after spraying with vanillin-sulfuric acid reagent.
-
Pooling of Fractions: Fractions showing a similar TLC profile and containing the spot corresponding to the target compound are pooled together.
Rationale: Silica gel column chromatography is an effective and scalable method for the initial fractionation of the crude extract. The gradient elution allows for the separation of compounds with a wide range of polarities. TLC is a rapid and indispensable tool for monitoring the separation and identifying the fractions containing the compound of interest.
B. Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Pooled fractions from column chromatography
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Solvents: Methanol, Water (HPLC Grade)
-
0.1% Formic acid (optional, to improve peak shape)
Procedure:
-
Sample Preparation: The pooled and dried fractions are dissolved in a minimal amount of methanol.
-
HPLC Conditions: The sample is injected onto the preparative HPLC system. A typical mobile phase would be a gradient of methanol and water (e.g., starting from 70% methanol and increasing to 100% methanol over 40 minutes). The flow rate and detection wavelength are optimized for the best separation and detection of the target compound.
-
Peak Collection: The peak corresponding to this compound is collected.
-
Purity Check: The purity of the collected peak is assessed by analytical HPLC.
Rationale: Reversed-phase HPLC provides a different separation mechanism compared to normal-phase silica gel chromatography, leading to enhanced purification. The use of a C18 column is well-suited for the separation of moderately polar compounds like triterpenoid acids.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the isolated this compound.
| Property | Data |
| Molecular Formula | C₃₀H₄₄O₄ |
| Molecular Weight | 468.67 g/mol |
| Appearance | Colorless needles |
| Melting Point | 218-220 °C |
| Optical Rotation | [α]D²⁰ +58.6° (c 0.1, CHCl₃) |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals: δ 6.10 (1H, t, J=7Hz, H-24), 4.90 (1H, br s, H-30a), 4.75 (1H, br s, H-30b) |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals: δ 171.5 (C-26), 150.2 (C-4), 110.5 (C-30), 215.0 (C-3) |
| Mass Spectrometry (EI-MS) | m/z: 468 [M]⁺, 453, 425, 397, 287, 259 |
Structural Elucidation
The structure of this compound was elucidated based on a comprehensive analysis of its spectroscopic data.
-
Mass Spectrometry (MS): The molecular formula was established as C₃₀H₄₄O₄ by high-resolution mass spectrometry. The fragmentation pattern observed in the mass spectrum is consistent with the proposed seco-lanostane skeleton.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the number and types of protons present in the molecule. The characteristic signals for the olefinic protons and the exomethylene group were crucial for identifying the core structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the presence of 30 carbon atoms. The chemical shifts of the carbonyl carbons, olefinic carbons, and other key carbons confirmed the proposed structure.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity between protons and carbons, ultimately leading to the complete and unambiguous assignment of the structure of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the isolation and characterization of this compound from Kadsura heteroclita. The described methodology, from extraction to purification and structural elucidation, is designed to be a valuable resource for researchers in natural product chemistry and drug discovery. The successful isolation of this promising anti-cancer agent will facilitate further pharmacological studies and the exploration of its therapeutic potential.
References
- Li, L. N., Xue, H., & Ge, D. L. (1992). This compound, a new triterpenoid with a 14(13→ 12) abeo-lanostane skeleton from Kadsura heteroclita. Planta Medica, 58(2), 186-188.
- Zhang, Y., et al. (2023).
- Pu, J. X., et al. (2007). Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry, 68(10), 1435-1441.
- Chen, M., et al. (2014). Heteroclitins R-S: New Dibenzocylooctadiene Lignans From Kadsura Heteroclita.
- Yang, X. W., et al. (1992). Isolation of novel lignans, heteroclitins F and G, from the stems of Kadsura heteroclita, and anti-lipid peroxidative actions of heteroclitins A-G and related compounds in the in vitro rat liver homogenate system. Chemical & Pharmaceutical Bulletin, 40(6), 1510-1516.
-
NIST. (n.d.). n-Hexadecanoic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Neodecanoic acid. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). NeokadsuranicacidB. National Center for Biotechnology Information. [Link]
- Ohta, S., et al. (2020). Compounds from Kadsura heteroclita and related anti-HIV activity.
- Choudhary, M. I., et al. (2009). Bioactive triterpenoids from Kadsura heteroclita.
- Harris, C. S., et al. (2023). Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin A. Journal of the American Society for Mass Spectrometry.
- Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.
- Jia, B., et al. (2026).
- Leme, A. C. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Diamanti, J., et al. (2019). 1D and 2D-HSQC NMR: Two Methods to Distinguish and Characterize Heparin From Different Animal and Tissue Sources. Frontiers in Medicine.
- Ragasa, C. A., & Rideout, J. A. (2017).
- Katerinopoulos, H. E. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. (n.d.). database of 1H proton NMR spectra. [Link]
-
YouTube. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
- Farooqui, F., et al. (2007). Synthesis and NMR Spectroscopic Analysis of a Conformationally Constrained Selenolactone. Scientia Iranica.
-
Academia.edu. (n.d.). (PDF) Plants Having Potential Antidiabetic Activity. [Link]
-
Thieme. (n.d.). Datura stramonium – A Dangerous Weed and Alternative Drug of Abuse: An Overview of Poisoning Cases in 21st Century. [Link]
- Orellana, A., et al. (2016). Andrographis paniculata (Burm. f.) Wall. ex Nees: A Review of Ethnobotany, Phytochemistry, and Pharmacology.
- Mousa, A. S., & Mousa, S. A. (2016). Plants Used as Antihypertensive. Journal of dietary supplements, 13(1), 64-80.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Seco-neokadsuranic Acid A Analysis
Abstract
Seco-neokadsuranic acid A (SA) is a bioactive 3,4-seco-lanostane triterpenoid isolated from Kadsura species (e.g., K. heteroclita, K. coccinea).[1][2][3] With emerging therapeutic potential in hepatocellular carcinoma (HCC) and anti-HIV applications, robust analytical methods are required for its quantification and quality control. This application note details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve SA from structurally similar triterpenoid isomers. The method emphasizes pH control to suppress ionization of the carboxylic acid moiety and gradient optimization to handle the compound's high lipophilicity.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step in method development. This compound possesses a triterpenoid skeleton with specific functionalities that dictate chromatographic behavior.
| Property | Characteristic | Chromatographic Implication |
| Scaffold | 3,4-seco-lanostane (Triterpenoid) | Highly lipophilic (High LogP). Requires high organic strength for elution. |
| Functional Groups | Carboxylic Acid (-COOH) | Ionizable. Requires acidic mobile phase (pH < pKa) to suppress ionization and prevent peak tailing. |
| Chromophore | Weak/End-absorption | Lacks extensive conjugation compared to flavonoids. Detection requires low UV wavelengths (205–210 nm) or ELSD/CAD. |
| Matrix | Kadsura stem/root extracts | Complex matrix with lignans and other triterpenoids requires high-resolution separation (Gradient elution). |
Method Development Strategy
Stationary Phase Selection
Given the hydrophobic nature of the lanostane skeleton, a C18 (Octadecylsilane) stationary phase is the standard choice.
-
Recommendation: High-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).
-
Dimensions: 4.6 × 250 mm, 5 µm is recommended for baseline separation of isomers. For rapid screening, 4.6 × 100 mm, 3.5 µm can be used.
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for analytical purposes due to lower viscosity (lower backpressure) and lower UV cutoff (better for detection at 210 nm). However, MeOH is often used in preparative isolation.
-
Aqueous Phase: Water must be acidified.
-
Modifier: 0.1% Formic Acid (FA) or 0.1% Phosphoric Acid (
).-
Why? The carboxylic acid group on SA will dissociate at neutral pH, leading to peak broadening. Acidification ensures the molecule remains in its neutral (protonated) state, sharpening the peak.
-
Detection
-
Primary: UV-Diode Array Detector (DAD) at 210 nm (max absorption for triterpenoid backbone) and 254 nm (monitoring impurities/lignans).
-
Alternative: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if UV sensitivity is insufficient due to the weak chromophore.
Experimental Protocol
Sample Preparation (Plant Extract)
-
Source Material: Dried stems or roots of Kadsura heteroclita.
-
Extraction: Pulverize 1.0 g of dried material.
-
Solvent: Add 10 mL Methanol (HPLC grade).
-
Process: Ultrasonicate for 30 minutes at room temperature.
-
Clarification: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Operating Conditions
| Parameter | Setting |
| Column | C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water ( |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10–20 µL |
| Detection | UV 210 nm (Reference 360 nm) |
Gradient Program
Rationale: Start at moderate organic to elute polar impurities (lignans/glycosides), then ramp to high organic to elute the lipophilic this compound.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50% | Initial Hold |
| 5.0 | 50% | Isocratic Hold (Polar elution) |
| 25.0 | 90% | Linear Gradient (Target elution) |
| 30.0 | 100% | Wash |
| 35.0 | 100% | Hold |
| 35.1 | 50% | Re-equilibration |
| 45.0 | 50% | End |
Note: this compound typically elutes between 20–28 minutes depending on the specific column carbon load.
Workflow Visualization
The following diagram outlines the complete analytical workflow, from biomass to data integration.
Figure 1: Analytical workflow for the extraction and HPLC analysis of this compound.
Method Validation Parameters
To ensure the method is trustworthy (E-E-A-T), the following validation criteria should be met (based on ICH Q2(R1) guidelines).
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution ( | Must resolve SA from Neokadsuranic acid B and Kadsuric acid. |
| Linearity ( | > 0.999 | Test range: 10 µg/mL to 500 µg/mL.[4] |
| Precision (RSD) | < 2.0% | Intra-day (n=6) and Inter-day. |
| Recovery | 95% – 105% | Spike recovery test in matrix. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Critical due to weak UV absorption. |
Troubleshooting & Logic
Common issues in triterpenoid analysis include peak tailing and baseline drift. Use the logic tree below to diagnose issues.
Figure 2: Troubleshooting logic for peak tailing in acidic triterpenoid analysis.
References
-
Liang, X., et al. (2015). "Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid."[5] Planta Medica.
-
Liu, J., et al. (2014). "Triterpenoids from Kadsura coccinea." Natural Product Communications. (Contextualizes the isolation of lanostane triterpenoids).
-
Wang, W., et al. (2006). "Simultaneous determination of six major constituents in the stems of Kadsura heteroclita by LC-DAD."[6] Chromatographia. (Provides baseline for Kadsura HPLC methods).
-
Yu, H., et al. (2019). "Xuetonglactones A-F: Highly Oxidized Lanostane and Cycloartane Triterpenoids from Kadsura heteroclita Roxb.[7] Craib." Frontiers in Chemistry. (Details extraction and semi-prep HPLC conditions).
Sources
- 1. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
Application Note: Advanced Crystallization Strategies for Seco-Lanostane Triterpenoids
Introduction: The "Seco" Challenge in Triterpenoid Crystallography
Seco-lanostane triterpenoids, such as Poricoic acids and Pachymic acid derivatives found in Poria cocos and Ganoderma species, represent a distinct challenge in structural biology and medicinal chemistry. Unlike their rigid tetracyclic lanostane precursors, seco-lanostanes possess a cleaved ring (typically the 3,4-seco A-ring).
The Crystallization Bottleneck: From a thermodynamic perspective, the "seco" cleavage introduces significant conformational flexibility (rotational degrees of freedom) to the carbon skeleton. This increases the entropy of the molecule in solution, making the transition to an ordered crystalline lattice energetically costly. Consequently, these compounds frequently "oil out" or form amorphous solids rather than the single crystals required for X-ray Diffraction (XRD) analysis.
This guide details field-proven protocols to overcome these entropic barriers, focusing on vapor diffusion, solvent selection, and heavy-atom derivatization for absolute configuration determination.
Physicochemical Profiling & Solvent Strategy
Before attempting crystallization, the solubility profile must be mapped. Seco-lanostane triterpenoids are generally lipophilic but contain polar moieties (carboxylic acids at C-21/C-26, hydroxyls at C-16).
Table 1: Solvent Compatibility Matrix
Use this matrix to design binary solvent systems for vapor diffusion or slow evaporation.
| Solvent Type | Specific Solvents | Role | Interaction Mechanism |
| Primary (Good) Solvents | Methanol (MeOH) | Dissolver | H-bond donor/acceptor; solubilizes polar -COOH/-OH groups. |
| Acetone | Dissolver | Dipole-dipole; excellent for keto-derivatives. | |
| Tetrahydrofuran (THF) | Dissolver | Ether oxygen accepts H-bonds; good for very lipophilic analogs. | |
| Chloroform ( | Dissolver | Solubilizes the hydrophobic steroid backbone. | |
| Anti-Solvents | n-Hexane / Pentane | Precipitant | Non-polar; forces hydrophobic effect aggregation. |
| Water ( | Precipitant | High polarity; forces precipitation of the lipophilic skeleton. | |
| Acetonitrile (MeCN) | Modifier | Intermediate polarity; useful for slowing nucleation. |
Workflow Visualization
The following diagram outlines the critical decision pathways for isolating and crystallizing these complex triterpenoids.
Figure 1: Decision tree for processing seco-lanostane triterpenoids from extraction to structural elucidation.
Detailed Experimental Protocols
Protocol A: Vapor Diffusion (Vial-in-Vial Method)
Best for: Milligram quantities (1–5 mg) where "oiling out" is a persistent issue.
Principle: Slow diffusion of a volatile anti-solvent into a solution of the analyte gradually increases supersaturation, promoting ordered nucleation over amorphous precipitation.
Materials:
-
4 mL glass vial (Outer vessel)
-
1.5 mL glass vial (Inner vessel)
-
Teflon-lined cap for the 4 mL vial
Step-by-Step:
-
Dissolution: Dissolve 2–3 mg of the pure triterpenoid in 0.3–0.5 mL of the "Good Solvent" (e.g., Acetone or Methanol) in the small 1.5 mL vial. Ensure the solution is clear; filter through a 0.22 µm PTFE filter if necessary.
-
Outer Reservoir: Place 1–2 mL of the "Anti-Solvent" (e.g., n-Hexane or Pentane) into the larger 4 mL vial.
-
Critical Ratio: The anti-solvent must be more volatile than the good solvent for this specific setup.
-
-
Assembly: Carefully place the open 1.5 mL vial inside the 4 mL vial using tweezers. Do not let the liquids mix.
-
Sealing: Cap the large vial tightly. Seal with Parafilm to prevent external evaporation.
-
Incubation: Store at a constant temperature (20°C or 4°C).
-
Observation: Over 2–7 days, the hexane vapor will diffuse into the acetone, slowly lowering the solubility and growing crystals.
-
Protocol B: Heavy Atom Derivatization (for Absolute Configuration)
Best for: Determining stereochemistry when the native molecule lacks heavy atoms (only C, H, O).
Principle: Seco-lanostanes are often light-atom structures. Introducing a heavy atom (Bromine or Chlorine) provides anomalous scattering power, allowing crystallographers to determine the absolute configuration (Flack parameter) with certainty.
Reagent: p-Bromobenzoyl chloride (reacts with secondary -OH groups, e.g., at C-16 or C-3).
Step-by-Step:
-
Reaction: Dissolve 10 mg of triterpenoid in 1 mL anhydrous Pyridine.
-
Addition: Add 1.2 equivalents of p-bromobenzoyl chloride and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Conditions: Stir at room temperature for 4–12 hours. Monitor by TLC.[1]
-
Work-up: Quench with water, extract with EtOAc, and wash with dilute HCl (to remove pyridine).
-
Purification: Purify the derivative via silica gel chromatography.
-
Crystallization: Crystallize the derivative using Protocol A (Vial-in-Vial) using Chloroform (inner) / Methanol (outer) or Acetone / Hexane .
Mechanism of Action: The Diffusion Logic
Understanding the kinetics of diffusion is vital for troubleshooting. The following diagram illustrates the vapor exchange mechanism in the "Vial-in-Vial" setup.
Figure 2: Kinetic pathway of vapor diffusion. The volatile anti-solvent moves to the inner vial, slowly reducing solubility.[2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation reached too quickly. | Reduce triterpenoid concentration. Switch from evaporation to vapor diffusion.[3] |
| Micro-crystals | Nucleation rate is too high. | Slow down diffusion by placing the setup in a fridge (4°C). Reduce the surface area of the inner vial.[3] |
| Twinning | Rapid growth or physical disturbance. | Do not move the vials during growth. Use a vibration-free surface. |
| No Crystals | Compound is too soluble or impure. | Verify purity (>98%) via HPLC. Try "scratching" the glass to induce nucleation or add a seed crystal. |
References
-
Rios, J. L. (2011). Chemical constituents and pharmacological properties of Poria cocos. Planta Medica, 77(07), 681-691. Link
-
Wang, G., et al. (2015). Diversity of Triterpenoids from the Fungus Poria cocos. Journal of Natural Products, 78(11), 2822–2829. Link
-
Spingarn, D. L., et al. (2020). Crystallization of Small Molecules: Vapor Diffusion.[3] Journal of Visualized Experiments, (160), e61413. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Urzúa, A., et al. (2013). Determining the Absolute Configuration of Natural Products from X-ray Diffraction Data. Journal of the Chilean Chemical Society, 58(3). (Context on heavy atom derivatization). Link
Sources
Application Note: Optimized Solvent Systems for Thin-Layer Chromatography (TLC) of Seco-neokadsuranic acid A
Introduction & Physicochemical Profile[1][2][3]
Seco-neokadsuranic acid A is a rare 3,4-seco-lanostane triterpenoid acid isolated from the medicinal genus Kadsura (Schisandraceae).[1] Its structural distinctiveness lies in the "seco" modification—a cleavage of the A-ring—combined with a carboxylic acid moiety.
For the analytical chemist, this molecule presents a dual challenge:
-
Lipophilicity: The bulky triterpenoid skeleton (C30) dictates high affinity for non-polar solvents.[1]
-
Ionizable Polarity: The free carboxylic acid group causes significant interaction with silanol groups on silica gel, leading to "tailing" or "streaking" if the mobile phase pH is not controlled.[1]
This Application Note provides a validated protocol for the TLC analysis of this compound, moving beyond generic screening to high-resolution separation.
Compound Snapshot
| Property | Description | Implication for TLC |
| Skeleton | 3,4-Seco-lanostane | High lipophilicity; requires non-polar organic modifiers.[1] |
| Functional Groups | Carboxylic acid (-COOH), Ketone/Hydroxyl | Critical: Will streak without acid modifier in mobile phase.[1] |
| UV Activity | Weak (terminal double bonds/carbonyls) | UV254 is insufficient; Chemical derivatization is mandatory.[1] |
| Solubility | Soluble in CHCl₃, MeOH, EtOAc | Sample preparation should use CHCl₃ or MeOH.[1] |
Materials & Reagents
-
Stationary Phase: Silica gel 60 F254 TLC plates (Aluminum or Glass backed), 200 µm layer thickness.
-
Reference Standard: this compound (purity >95%).[1]
-
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Methanol (MeOH), Toluene, Formic Acid (FA), Glacial Acetic Acid (AcOH).[1]
-
Derivatization Reagent: Liebermann-Burchard Reagent (Acetic Anhydride/Sulfuric Acid).[1][2]
Experimental Protocol
Phase 1: Sample Preparation
To ensure sharp bands, the sample solvent must be as non-polar as solubility permits to prevent "pre-chromatographic" spreading.[1]
-
Standard Solution: Dissolve 1 mg of this compound in 1 mL of Chloroform .
-
Note: Avoid pure Methanol for spotting if possible, as it causes zone broadening during application.[1]
-
-
Crude Extract (if applicable): Dissolve 10 mg of Kadsura extract in 1 mL Chloroform. Sonicate for 5 mins and filter (0.45 µm PTFE).
Phase 2: Mobile Phase Optimization
We define three solvent systems ranging from general screening to high-resolution separation of the acidic moiety.[1]
System A: General Screening (Non-Acidic)[1]
-
Composition: n-Hexane : Ethyl Acetate (7:3, v/v)[1]
-
Purpose: Rapid assessment of bulk lipophilicity.
-
Expected Result: The compound will likely elute with an Rf of 0.2–0.4 but exhibit significant tailing due to the ionization of the carboxylic acid.
System B: The "Anti-Tailing" System (Recommended)[1]
-
Composition: Chloroform : Methanol : Water (Lower Phase)[1]
-
Ratio: 65 : 35 : 10 (v/v/v) - Use the lower organic layer after equilibration.[1]
-
Mechanism: The water content deactivates highly active silanol sites, while methanol provides polar lift.[1]
-
Application: Best for separating this compound from more polar glycosides found in Kadsura.[1]
System C: High-Resolution Acidic System (Gold Standard)
-
Composition: Toluene : Ethyl Acetate : Formic Acid
-
Ratio: 7 : 3 : 0.1 (v/v/v)[1]
-
Mechanism: Formic acid suppresses the ionization of the carboxyl group (
), forcing the molecule into a neutral state.[1] This eliminates tailing and sharpens the band.[1] -
Target Rf: 0.4 – 0.5.
Phase 3: Visualization (Derivatization)
Since this compound lacks a strong chromophore, UV detection is unreliable.[1] We utilize the Liebermann-Burchard reaction , specific for triterpenoids and sterols.[1]
Reagent Preparation:
-
Cool 5 mL of Acetic Anhydride in an ice bath.
-
Carefully add 5 mL of concentrated Sulfuric Acid (H₂SO₄).
-
Add 50 mL of absolute Ethanol (carefully, exothermic).
-
Store at 4°C. Use fresh.
Staining Procedure:
-
Dry the developed TLC plate completely (hot air stream) to remove all traces of mobile phase acids (Formic/Acetic).[1]
-
Dip the plate into the reagent for 1 second or spray evenly.[1]
-
Heat at 105°C for 3–5 minutes on a hot plate or oven.
-
Observation: this compound will appear as a reddish-brown to violet spot under visible light.[1] Under UV365nm, it may fluoresce orange/brown.[1]
Method Development Logic (Flowchart)
The following diagram illustrates the decision process for selecting the optimal solvent system based on observed chromatography behavior.
Figure 1: Decision tree for optimizing TLC solvent systems for acidic triterpenoids.
Summary of Solvent Systems
| System Code | Components | Ratio (v/v) | Application |
| SYS-1 | Hexane : Ethyl Acetate | 7 : 3 | Initial screening; Lipophilic impurities.[1] |
| SYS-2 | Toluene : Ethyl Acetate : Formic Acid | 7 : 3 : 0.1 | Recommended. Sharpens acidic bands; high resolution.[1] |
| SYS-3 | Chloroform : Methanol : Water | 65 : 35 : 10 (Lower) | For crude extracts containing polar glycosides.[1] |
| SYS-4 | Petroleum Ether : Acetone | 8 : 2 | Alternative non-chlorinated system.[1] |
Troubleshooting Guide
-
Problem: "Ghost" spots or secondary bands.
-
Problem: Dark background after charring.
References
-
Li, L. N., et al. (1989).[1][3][4] "Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid." Planta Medica.
-
Liang, C. Q., et al. (2015).[1][5][6] "Kadcoccinic Acids A–J, Triterpene Acids from Kadsura coccinea."[1][5] Journal of Natural Products. [1]
-
Oleszek, W. (2008).[1][2] "TLC of Triterpenes (Including Saponins)." Thin Layer Chromatography in Phytochemistry. CRC Press.[1][2]
-
PubChem. (2025).[1] "this compound - Compound Summary." National Library of Medicine.[1] [1]
Sources
- 1. NeokadsuranicacidB | C30H44O3 | CID 145709631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. This compound | 124817-74-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
Extraction of triterpenoids from Kadsura coccinea roots
Application Note: High-Purity Extraction and Isolation of Lanostane-Type Triterpenoids from Kadsura coccinea Roots
Executive Summary
Kadsura coccinea (Schisandraceae), known locally as "Heilaohu," is a pivotal ethnomedicinal plant used in the treatment of rheumatoid arthritis and gastrointestinal disorders.[1][2][3][4] Its therapeutic efficacy is largely attributed to a unique class of lanostane-type triterpenoids (e.g., Kadsuracoccin acids, Heilaohuacids) and 3,4-seco-lanostane derivatives .
This Application Note provides a validated, step-by-step protocol for the extraction, fractionation, and isolation of these bioactive triterpenoids. Unlike generic herbal extraction guides, this protocol focuses on polarity-driven fractionation to separate interfering dibenzocyclooctadiene lignans from the target triterpenoids, ensuring high purity for structural elucidation and bioassay screening.
Chemical Target Profile
Before initiating extraction, it is critical to understand the physicochemical properties of the target analytes to select appropriate solvents.
| Target Class | Key Analytes | Polarity | Detection (UV) | Primary Fraction |
| 3,4-seco-Lanostanes | Kadsuracoccin acid A, Coccinic acid | Moderate-High | Weak ( | Ethyl Acetate (EtOAc) |
| Intact Lanostanes | Heilaohuacids A-F | Moderate | Weak ( | Dichloromethane (DCM) |
| Interfering Lignans | Kadsuralignans, Gomisins | Low-Moderate | Strong ( | Chloroform/DCM |
Experimental Workflow (Logic & Causality)
The following flowchart illustrates the critical decision points in the isolation process. Note the specific divergence between the Lignan-rich fraction and the Triterpenoid-rich fraction during liquid-liquid partitioning.
Figure 1: Polarity-guided fractionation workflow for Kadsura coccinea roots. The Ethyl Acetate fraction is the primary source of acidic triterpenoids.
Detailed Protocol
Phase 1: Pre-Extraction Preparation
-
Processing: Grind roots to a coarse powder (40–60 mesh).
-
Why: Ultra-fine powder (<100 mesh) can cause filtration clogging during large-scale reflux, while coarse chunks reduce mass transfer efficiency.
-
-
Drying: Dry powder in a hot air oven at 50°C for 24 hours to remove residual moisture, which can alter the polarity of the extraction solvent.
Phase 2: Primary Extraction (Reflux)
-
Solvent: 80% Ethanol (EtOH) in water (v/v).[2]
-
Expert Insight: While acetone is sometimes used in academic settings, 80% EtOH is preferred for drug development due to lower toxicity and better scalability. It effectively solubilizes both the lipophilic lignans and the slightly more polar triterpenoid acids.
-
-
Procedure:
-
Place 1.0 kg of dried root powder into a round-bottom flask.
-
Add 8–10 L of 80% EtOH (Solvent:Solid ratio ~10:1).
-
Reflux at 80°C for 2 hours.
-
Filter the supernatant while warm.
-
Repeat the extraction with fresh solvent (8 L) for another 2 hours.
-
Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 50°C until a syrupy, alcohol-free residue remains.
-
Phase 3: Liquid-Liquid Partitioning (The Critical Step)
-
Objective: To separate triterpenoids from lipids (non-polar) and glycosides (highly polar).
-
Procedure:
-
Suspend the crude residue in 1.0 L of Deionized Water.
-
Defatting: Extract with Petroleum Ether (PE) (
).-
Action: Discard the PE layer (contains chlorophyll, waxes).
-
-
Lignan Removal/Capture: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (
).-
Note: This fraction contains dibenzocyclooctadiene lignans and some non-acidic triterpenoids. Save for separate analysis if needed.
-
-
Target Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (
).-
Action:Collect this fraction. This is the triterpenoid-rich fraction (specifically acidic triterpenoids like Kadsuracoccin acids).
-
-
Concentration: Dry the EtOAc fraction over anhydrous
, filter, and evaporate to dryness.
-
Phase 4: Chromatographic Isolation
-
Stationary Phase: Silica Gel (200–300 mesh).
-
Mobile Phase: Cyclohexane : Ethyl Acetate (Gradient elution).[2]
-
Protocol:
-
Pack a glass column with silica gel.
-
Load the dried EtOAc extract (mixed with a small amount of silica) onto the column.
-
Elute with a gradient:
-
100:0 (Cyclohexane)
80:20 60:40 0:100.
-
-
TLC Monitoring: Spot fractions on Silica TLC plates. Visualize by spraying with 10% Sulfuric Acid in Ethanol followed by heating at 105°C.
-
Checkpoint: Triterpenoids typically appear as purple/red spots after heating.
-
-
Pool fractions containing spots with
values distinct from the lignan standards.
-
Phase 5: Final Purification (RP-HPLC)
For high-purity (>95%) isolation suitable for NMR or bioassays:
-
Column: C18 Semi-preparative column (e.g., COSMOSIL 5C18-MS-II,
). -
Mobile Phase: Acetonitrile (ACN) : Water (containing 0.1% Formic Acid).
-
Why Formic Acid? Many targets are carboxylic acids (e.g., Kadsuracoccin acid). Acidifying the mobile phase suppresses ionization, sharpening the peaks.
-
-
Isocratic Method: Typically 75% ACN : 25% Water (adjust based on specific compound retention).
-
Detection: UV at 210 nm .[7]
-
Warning: Do not rely on 254 nm; these triterpenoids lack conjugated aromatic systems and will be invisible.
-
Expected Yields & Data Management
Based on validated literature benchmarks (e.g., Li et al., Hu et al.), typical yields from 1.75 kg of raw material are:
| Fraction | Approx. Mass (g) | Yield (%) | Dominant Constituents |
| Crude Extract | 82.5 | 4.7% | Complex mixture |
| DCM Fraction | 44.7 | 2.5% | Lignans, some triterpenes |
| EtOAc Fraction | 4.0 | 0.23% | Enriched Triterpenoid Acids |
| n-BuOH Fraction | 14.2 | 0.81% | Glycosides, sugars |
Note: The EtOAc fraction has a lower mass but significantly higher specific purity of the target 3,4-seco-lanostanes.
References
-
Li, L., et al. (2006).[7] "Triterpenes from Kadsura coccinea."[1][2][3][4][5][6][7][8][9] Planta Medica.
-
Hu, X., et al. (2016).[2][4] "Lanostane-type triterpenoids from the roots of Kadsura coccinea."[1][3][4][5][7][8][9] Journal of Natural Products.
-
Yang, Y., et al. (2022).[3][4] "An Immune-Suppressive Triterpenoid from the Roots of Kadsura coccinea."[3][4][5][7] Bentham Science.
-
Wang, N., et al. (2008).[8] "Lanostane-type triterpenoids from the roots of Kadsura coccinea."[1][3][4][5][7][8][9] Journal of Natural Products.
-
Liu, J., et al. (2014).[4] "Dibenzocyclooctadiene lignans from Kadsura coccinea." Phytochemistry.
Sources
- 1. Four new lanostane triterpenoids featuring extended π-conjugated systems from the stems of Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenes from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanostane-type triterpenoids from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of 3,4-Seco-Lanostane Scaffolds
Executive Summary & Strategic Rationale
The 3,4-seco-lanostane skeleton represents a privileged subclass of triterpenoids, predominantly isolated from medicinal fungi such as Poria cocos (poricoic acids) and Fomes officinalis. These compounds exhibit potent anti-inflammatory, antitumor, and diuretic activities.
The structural hallmark of this class is the cleavage of the A-ring between C3 and C4, often resulting in a C3-carboxylic acid and a C4-isopropenyl or modified side chain. Synthesizing these scaffolds from abundant precursors like Lanosterol presents a unique challenge due to the gem-dimethyl group at C4 .
The Synthetic Challenge: Standard oxidative cleavage protocols (e.g., Baeyer-Villiger oxidation) utilized for 3-ketosteroids often fail or proceed with poor regioselectivity in 4,4-dimethyl systems due to severe steric hindrance. Consequently, this guide prioritizes the Beckmann Fragmentation pathway, a stereoelectronically controlled reaction that reliably cleaves the C3–C4 bond in sterically crowded environments.
Synthetic Pathway Visualization
The following diagram outlines the two primary routes discussed: the recommended Beckmann Fragmentation (Pathway A) and the Oxidative Cleavage (Pathway B).
Figure 1: Comparative synthetic workflows for generating 3,4-seco-lanostane skeletons. Pathway A (Beckmann) is preferred for steric control.
Detailed Protocols
Protocol A: The Beckmann Fragmentation (Gold Standard)
Objective: Cleavage of the C3–C4 bond in 4,4-dimethyl-3-oxosteroids to yield 3,4-seco-4(28)-en-3-nitriles.
Phase 1: Preparation of the 3-Oxime
Before fragmentation, the 3-hydroxyl group of Lanosterol must be oxidized to a ketone and converted to an oxime.
-
Oxidation:
-
Dissolve Lanosterol (10 mmol) in acetone (100 mL).
-
Cool to 0°C. Add Jones Reagent (2.7 M CrO₃ in H₂SO₄) dropwise until the orange color persists.
-
Stir for 20 min. Quench with isopropanol.
-
QC Check: TLC should show disappearance of the polar alcohol spot.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Yield: ~90-95% Lanost-8-en-3-one.[1]
-
-
Oximation:
-
Suspend Lanost-8-en-3-one (5 mmol) in Ethanol (50 mL).
-
Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 7.5 mmol) and Sodium Acetate (NaOAc, 15 mmol).
-
Reflux for 2–3 hours. The reaction mixture will become clear then precipitate the oxime.
-
Cool to RT, pour into ice water (200 mL). Filter the white precipitate.
-
Critical Process Parameter (CPP): Ensure the product is thoroughly dried (vacuum oven, 50°C) before the next step. Moisture interferes with thionyl chloride.
-
Phase 2: The Fragmentation Reaction
This step utilizes "Second Order" Beckmann rearrangement conditions. The presence of the quaternary C4 center stabilizes the developing carbocation, favoring fragmentation (cleavage) over migration (expansion).[2]
-
Reagents: Dissolve the dried 3-Oxime (2 mmol) in anhydrous Dichloromethane (DCM) (20 mL) or Pyridine (10 mL) depending on solubility.
-
Activation: Cool to -10°C. Add Thionyl Chloride (SOCl₂, 4 mmol) dropwise.
-
Alternative: p-Toluenesulfonyl chloride (TsCl) in Pyridine at RT for 12h is milder but slower.
-
-
Reaction: Stir at 0°C for 1 hour. The solution typically turns yellow/orange.
-
Mechanism: The hydroxyl group of the oxime is converted to a leaving group (chlorosulfite). The anti-periplanar bond (C3-C4) migrates, but due to the stability of the tertiary carbocation at C4 (and relief of steric strain), the bond breaks.
-
Quench: Pour into ice-cold 1M HCl (to neutralize pyridine). Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Product: 3,4-seco-lanost-4(28),8-dien-3-nitrile .
-
Spectroscopic Signature: IR absorption at ~2240 cm⁻¹ (C≡N) and ~890 cm⁻¹ (exocyclic alkene).
-
Phase 3: Hydrolysis to Poricoic Acid Analogs
The nitrile is extremely robust and requires harsh conditions to hydrolyze to the carboxylic acid.
-
Dissolve the nitrile (1 mmol) in Ethylene Glycol (10 mL).
-
Add KOH (20 mmol, excess).
-
Heat to 180°C for 4–6 hours. Note: Refluxing in ethanol/water is usually insufficient.
-
Cool, dilute with water, and acidify with HCl to pH 2.
-
Extract the free acid with EtOAc.
Protocol B: Oxidative Cleavage (Alternative)
Objective: Direct oxidative opening of Ring A. Useful if the nitrile intermediate is undesirable.
-
Substrate: Lanost-8-en-3-one.
-
Reagent: Ruthenium Tetroxide (RuO₄) generated in situ.
-
Mix Substrate (1 mmol) in CCl₄/Acetonitrile/H₂O (2:2:3).
-
Add NaIO₄ (4 eq) and RuCl₃·xH₂O (5 mol%).
-
-
Observation: The mixture turns black (RuO₂) then yellow (RuO₄). Stir vigorously for 2h.
-
Risk: This method is aggressive and may oxidize the
double bond or the side chain.-
Mitigation: Use strictly controlled equivalents or protect the
bond (difficult).
-
-
Result: 3,4-seco-lanost-8-ene-3,4-dioic acid (cleavage of the C3-ketone often results in loss of C3 or C4 carbons if over-oxidized, or formation of a diacid).
Critical Quality Attributes & Data Analysis
When characterizing the 3,4-seco-lanostane products, specific NMR signals confirm the success of the ring opening.
| Feature | Intact Lanostane (Starting Material) | 3,4-Seco-Nitrile (Intermediate) | 3,4-Seco-Acid (Final Product) |
| C3 Carbon (¹³C) | ~210 ppm (C=O) or ~78 ppm (C-OH) | ~120 ppm (C≡N) | ~178 ppm (COOH) |
| C4 Environment | Quaternary, bonded to C3 | C=C bond (Exocyclic or Endocyclic) | C=C or C-COOH (if cleaved further) |
| H-28/29 (¹H) | Methyl singlets (~0.8-1.0 ppm) | Exocyclic methylene (~4.6 & 4.8 ppm) | Exocyclic methylene (~4.7 ppm) |
| IR Spectrum | 1710 cm⁻¹ (Ketone) | 2240 cm⁻¹ (Nitrile) | 2500-3000 cm⁻¹ (Broad OH) |
Mechanistic Insight: Why Beckmann?
The following diagram illustrates the stereoelectronic requirement for the fragmentation. In 4,4-dimethyl steroids, the C3-C4 bond is anti-periplanar to the N-O bond of the oxime (assuming E-oxime geometry).
Expert Insight: The driving force is the relief of the 1,3-diaxial interactions caused by the C4-gem-dimethyl group and the C10-methyl group. Standard rearrangement (to a lactam) is disfavored because the migrating group (C4) is tertiary and sterically bulky. Fragmentation is the lower-energy pathway.
References
-
Ukiya, M., et al. (2002). "Inhibitory Effects of 3,4-seco-Lanostane-Type Triterpenoids... on Epstein-Barr Virus Activation." Journal of Natural Products. Link
- Whitham, G. H. (1960). "The reaction of 4,4-dimethyl-3-oxosteroids with hydroxylamine." Journal of the Chemical Society.
-
Rios, M. Y. (2022).[3] "Unusually cyclized triterpenoids: occurrence, biosynthesis and chemical synthesis." Natural Product Reports. Link
-
Wang, G., et al. (2020). "Lanostane Triterpenoids from the Fruiting Bodies of Fomes officinalis." Molecules. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purification of Seco-neokadsuranic acid A by Column Chromatography
Introduction
Seco-neokadsuranic acid A is a unique triterpenoid natural product isolated from plants of the Kadsura genus, such as Kadsura heteroclita and Kadsura coccinea.[1][2] With demonstrated anti-tumor properties, particularly against hepatocellular carcinoma, the efficient and high-yield purification of this compound is critical for ongoing research and drug development.[3] However, its acidic nature and the complexity of the crude plant extracts present significant challenges during purification by column chromatography.
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals. It is designed to troubleshoot common issues and provide robust, field-proven protocols to improve the yield and purity of this compound. We will delve into the causality behind experimental choices, ensuring that every step is understood and scientifically validated.
Understanding the Molecule: Key Physicochemical Properties
The successful purification of any compound begins with understanding its fundamental properties. For this compound, its acidic character is the most critical factor influencing its chromatographic behavior.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₃₀H₄₄O₄ | Provides the elemental composition. |
| Molecular Weight | 468.68 g/mol | [4] |
| Predicted pKa | ~4.73 | [2] |
| Source | Kadsura genus | [1][2] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification process.
Q1: My final yield of this compound is extremely low after silica gel column chromatography. What is the most likely cause?
A1: The most probable cause is irreversible adsorption onto the silica gel stationary phase . This compound has a carboxylic acid group with a predicted pKa of approximately 4.73.[2] Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). When you use a neutral mobile phase (e.g., hexane/ethyl acetate), a portion of your acidic compound deprotonates to its carboxylate form (R-COO⁻). This negatively charged anion then binds very strongly to the acidic silanol sites via ionic interactions, effectively "sticking" to the column and failing to elute, thus drastically reducing your yield.
Q2: I am observing severe peak tailing for my target compound. How can I achieve a more symmetrical peak shape?
A2: Peak tailing is a classic symptom of strong, non-ideal interactions between an analyte and the stationary phase, which is directly related to the issue in Q1. To resolve this, you must suppress the ionization of the carboxylic acid group . This is achieved by adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1% to 1% v/v) , to your mobile phase. The added acid lowers the overall pH of the eluent, ensuring that this compound remains in its neutral, protonated form (R-COOH). This minimizes ionic interactions with the silica surface, leading to sharper, more symmetrical peaks and improved recovery.[5][6]
Q3: Should I use normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) chromatography for this purification?
A3: Both can be effective, but they serve different purposes and present different challenges.
-
Normal-Phase (Silica Gel): This is the most common and cost-effective method for initial, large-scale purification from a crude extract.[7] It separates compounds based on polarity. However, as discussed, it is critical to use an acidified mobile phase to ensure the elution of this compound.
-
Reversed-Phase (C18): This is an excellent choice for a secondary purification step or for higher-purity final fractions. It separates compounds based on hydrophobicity. Since the stationary phase is non-polar, the issue of irreversible ionic binding is eliminated. You would typically use a mobile phase like methanol/water or acetonitrile/water, again with a small amount of acid (formic, acetic, or trifluoroacetic acid) to ensure the compound is in its neutral state for consistent retention and sharp peaks.
Q4: How do I systematically determine the best solvent system for my column?
A4: The optimal solvent system should be developed using Thin-Layer Chromatography (TLC) before committing to a large-scale column. The goal is to find a solvent mixture that provides a retention factor (Rƒ) for this compound between 0.25 and 0.35 .
-
Step 1: Spot your crude extract on a silica gel TLC plate.
-
Step 2: Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Crucially, add ~0.5% acetic acid to each test solvent system.
-
Step 3: Visualize the plates (e.g., under UV light or by staining).
-
Step 4: Identify the solvent system that gives your target compound an Rƒ value in the 0.25-0.35 range and provides good separation from major impurities. This system will be the starting point for your column chromatography elution.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving complex separation problems.
Troubleshooting Workflow for Low Yield and Poor Separation
Sources
- 1. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 124817-74-9 [chemicalbook.com]
- 3. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Solutions for Seco-Lanostane Triterpenoids
Current Status: Operational Ticket ID: TRITERP-NMR-001 Assigned Specialist: Senior Application Scientist, Natural Products Division
Introduction: The "Aliphatic Blob" Challenge
Welcome to the technical guide for resolving spectral overlap in seco-lanostane triterpenoids. If you are working with compounds isolated from Poria cocos, Ganoderma species, or similar fungal sources, you are likely facing a specific spectral pathology: severe signal crowding in the 0.7 – 2.2 ppm range.
Seco-lanostanes possess a tetracyclic skeleton with a "seco" (ring-opened) feature—typically the 3,4-seco-lanostane-8-ene-21-oic acid class. This structural nuance introduces two critical analytical hurdles:
-
Methyl Density: These scaffolds often contain 7–8 methyl groups. In standard solvents (
), these appear as a non-descript envelope. -
Conformational Flexibility: The ring opening (seco-feature) increases the degrees of freedom for the A-ring side chain, leading to averaged NOE signals and broadened linewidths.
This guide provides a self-validating workflow to deconvolute these signals without relying solely on higher magnetic field strengths.
Module 1: Matrix Engineering (Solvent Selection)
The Principle:
Before changing pulse sequences, you must change the chemical environment.
Solvent Selection Protocol
| Solvent | Primary Utility | Mechanism of Action |
| Pyridine- | Gold Standard for seco-acids | Forms H-bonds with -COOH/OH groups. The aromatic ring current significantly deshields protons near these functional groups (e.g., H-2, H-5, H-28), pulling them out of the aliphatic envelope. |
| Benzene- | Resolution of Methyls | The benzene ring tends to align parallel to electron-deficient sites. It induces upfield shifts for methyls located above the plane of the ring system, often resolving the C-18, C-19, C-30 methyl cluster. |
| Methanol- | H-Bonding Check | Useful for identifying exchangeable protons, but often results in poor solubility for lipophilic triterpenes. |
Experimental Workflow: The Titration Method
Do not simply swap solvents. Perform a titration to track signal migration.
-
Dissolve 5 mg sample in 500
L . Acquire 1H NMR. -
Add 50
L increments of or Pyridine- . -
Track the migration of the methyl singlets. The differential migration rates will reveal hidden overlaps.
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting the optimal NMR solvent based on triterpenoid functionality.
Module 2: Advanced Acquisition Strategies
When solvent shifts are insufficient, we employ specific pulse sequences to filter the spectrum.
HSQC-TOCSY: The "Chain Walker"
Problem: In seco-lanostanes, the aliphatic chain protons (H-1, H-2, H-5, H-6) often overlap perfectly. Solution: HSQC-TOCSY correlates a carbon (resolved in F1) not just to its attached proton, but to the entire spin system of protons.
-
Protocol: Set mixing time (
) to 80–100 ms. -
Result: You will see the C-1 carbon correlate to H-1 (direct) and H-2/H-3 (relayed). This allows you to "walk" down the A-ring even if the proton signals are buried.
Band-Selective HMBC
Problem: Standard HMBC has poor resolution in the Carbon dimension (0–220 ppm). Solution: Restrict the spectral width.
-
Target: The Methyl Region.[2]
-
Protocol: Set the
spectral width to 10–35 ppm. -
Result: This provides ultra-high resolution for the 7–8 methyl carbons, allowing you to distinguish correlations from the skeleton to specific methyl groups (e.g., H-5 to C-18 vs C-19).
Pure Shift HSQC
Problem: Proton multiplets broaden the HSQC cross-peaks in the F2 dimension. Solution: Pure Shift (homonuclear decoupling) collapses multiplets into singlets.
-
Benefit: Improves resolution by factor of 5-10x in the proton dimension, essential for separating the C-28 and C-29 gem-dimethyl signals.
Module 3: Stereochemical Deconvolution
The "seco" nature implies the A-ring is cleaved (usually between C-3 and C-4). This creates a flexible side chain that complicates NOE analysis.
The NOESY vs. ROESY Dilemma
-
Issue: Mid-sized molecules like triterpenoids (MW ~450-500 Da) often fall into the "zero-crossing" regime where the NOE enhancement is near zero (
). -
Symptom: NOESY signals are invisible or weak/negative.
-
Fix: Always use T-ROESY (Transverse Rotating-frame Overhauser Effect Spectroscopy) .
-
ROESY cross-peaks are always positive (opposite phase to diagonal), guaranteeing detection regardless of tumbling rate.
-
Critical Setup: Use a spin-lock field (
) of ~2-4 kHz to avoid TOCSY artifacts.
-
Workflow: Structural Assignment
Figure 2: Step-by-step resonance assignment strategy for triterpenoids.
FAQ: Troubleshooting Specific Issues
Q: The C-18 and C-30 methyls are indistinguishable in HSQC. How do I assign them? A: Use HMBC from H-12 . In lanostanes, H-12 (usually near 5.2-5.5 ppm if unsaturated, or distinct aliphatic if saturated) will show a strong 3-bond correlation to C-18 but not C-30. Conversely, H-26/27 (side chain) often correlate back to C-24/25, helping isolate the side-chain methyls first.
Q: My carboxylic acid proton (HO-C21) is missing.
A: In
Q: I see "ghost" peaks in my NOESY spectrum. A: These are likely Zero-Quantum Coherence (ZQC) artifacts, common in methyl-rich regions.
-
Fix: Use a ZQC-suppressed NOESY sequence (e.g., noesyphpr in Bruker library) or switch to ROESY, which is less susceptible to these specific phase distortions.
References
-
Review of Triterpenoid NMR: Mahato, S. B., & Kundu, A. P. (1994). 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry.
-
Solvent Effects (ASIS): Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields.[3] University of Ottawa NMR Facility Blog.
-
HSQC-TOCSY Applications: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 6: Correlations Through the Chemical Bond).
-
Pure Shift NMR: Zangger, K. (2015). Pure shift NMR spectroscopy: More than just a pretty spectrum. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Lanostane Specifics: Rios, J. L., et al. (2012). Lanostanoids from Fungi: A Group of Potential Anticancer Compounds. Journal of Natural Products.
Sources
Solubility challenges of Seco-neokadsuranic acid A in cell culture media
Topic: Solubility Challenges & Optimization in Cell Culture
Document ID: TS-SA-001 | Version: 2.0 | Last Updated: 2026-02-09[1][2]
Executive Summary & Compound Profile
Seco-neokadsuranic acid A (SA) is a highly lipophilic triterpenoid acid isolated from Kadsura species (e.g., K. coccinea, K. heteroclita).[3] Recent studies identify it as a potent inhibitor of SH3BP1 , activating the PPAR pathway to suppress hepatocellular carcinoma metastasis [1].[3][4]
However, its chemical structure—a bulky triterpene skeleton—renders it practically insoluble in aqueous buffers.[3] The most frequent failure mode in SA experiments is "silent precipitation," where the compound crystallizes upon dilution into cell culture media, leading to false negatives (low bioavailability) or false positives (crystal-induced cytotoxicity).[3]
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Cell Culture |
| Class | Seco-lanostane triterpenoid | High hydrophobicity (Lipophilic).[3] |
| pKa (Predicted) | ~4.73 (Carboxylic Acid) | Ionized at physiological pH (7.4), but the hydrophobic skeleton dominates solubility behavior.[3] |
| Solubility (Water) | < 1 µg/mL (Insoluble) | Requires organic co-solvents or carriers.[3] |
| Solubility (DMSO) | High (> 10 mg/mL) | Ideal for stock solutions, but toxic to cells at >0.5%.[3] |
Critical Workflows: Solubilization Protocols
Decision Matrix: Which Protocol Do I Need?
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and media composition.
Protocol A: The "Sandwich" Dilution (For Standard Assays < 10 µM)
Best for: Routine IC50 assays, mechanistic studies (Western Blot).[3]
The Problem: Directly pipetting 100% DMSO stock into media causes a local high-concentration "plume" where SA precipitates instantly before mixing. The Solution: Use an intermediate dilution step to lower the kinetic shock.
Step-by-Step:
-
Prepare Master Stock: Dissolve SA powder in high-grade anhydrous DMSO to 10 mM . Vortex until clear.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Intermediate Step (10x Conc):
-
Final Dilution:
Why this works: The intermediate step creates a "metastable" dispersion. When added to the final media, the Fetal Bovine Serum (FBS) albumin acts as a natural carrier, binding the lipophilic SA and keeping it in solution [2].[3]
Protocol B: Cyclodextrin Complexation (For High Conc. > 10 µM)
Best for: High-dose toxicity studies, animal formulation, or highly sensitive cells.[3]
The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic SA molecule sits inside the CD ring, while the hydrophilic exterior interacts with water.[3] This is the industry standard for triterpenoids like betulinic acid [3].[3]
Materials:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Solubilization:
-
Dissolve SA in a minimal volume of Ethanol or DMSO (e.g., 10 mg/mL).[3]
-
Add the SA solution dropwise to the 20% HP-β-CD solution while stirring rapidly.
-
-
Evaporation (Optional but Recommended):
-
If using Ethanol, stir the mixture open to air (in a sterile hood) for 4-6 hours to evaporate the ethanol, leaving SA trapped in the CD complex in aqueous buffer.[3]
-
-
Usage: Use this aqueous complex directly in cell culture.[3] It is miscible with media in all proportions.[3]
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Crystals visible in well (Microscopy) | "Crash-out" precipitation due to solubility limit overshoot. | Reduce stock concentration. Do not exceed 0.5% DMSO. Switch to Protocol B (Cyclodextrin).[3] |
| High toxicity in Vehicle Control | DMSO concentration > 0.5% or oxidized DMSO.[3] | Limit DMSO to < 0.1%. Use fresh, anhydrous DMSO.[3] Cells like HepG2 are robust, but primary hepatocytes are sensitive [4].[3] |
| Variable IC50 results | SA binding to plasticware or serum proteins.[3] | Pre-saturate tips or use low-binding plastics.[3] Keep FBS concentration constant (e.g., always 10%) across all replicates.[3] |
| Cloudy Stock Solution | Moisture contamination in DMSO.[3] | Triterpenoids require anhydrous DMSO .[3] Water causes immediate precipitation.[3] Discard stock. |
Frequently Asked Questions
Q: Can I use Ethanol instead of DMSO? A: Generally, no.[3] While SA dissolves in ethanol, ethanol is more volatile and toxic to cells at lower concentrations than DMSO.[3] Ethanol also evaporates during long incubations (24-48h), changing the osmolarity of the media.[3] DMSO is the preferred solvent for triterpenoids [5].
Q: My media turned yellow after adding SA. Is this normal? A: No. Pure SA is a white powder and colorless in solution.[3] Yellowing suggests oxidation or pH shift.[3] Check the pH of your media; acidic triterpenes can slightly lower pH if unbuffered, though unlikely at micromolar concentrations in HEPES/Bicarbonate buffered media.[3]
Q: Does SA bind to serum proteins? A: Yes, extensively.[3] Like all lipophilic triterpenoids, SA binds to Albumin in FBS.[3]
-
Implication: An IC50 measured in 1% FBS will be lower (more potent) than in 10% FBS, because less drug is sequestered by protein.[3]
-
Rule: Always report the % FBS used in your methodology to ensure reproducibility.
Mechanism of Action Visualization
Understanding the pathway helps verify if the drug is actually working (soluble) or if the cells are just stressed.
Figure 2: Validated signaling pathway of SA in Hepatocellular Carcinoma (HCC).[4] Lack of PPAR activation or SH3BP1 inhibition in your assay suggests solubility failure.[3] [1]
References
-
Jia, B., et al. (2026). this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation.[3][4] Phytomedicine, 157824.[3][4]
-
Krasteva, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays.[3] BMC Research Notes, 9, 475.[3]
-
Soica, C., et al. (2014). Complexation with hydroxypropyl-gamma-cyclodextrin of some pentacyclic triterpenes.[3] Molecules, 19(4), 4924-4940.[3][6]
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[3] Cryobiology, 68(1), 24-31.[3]
-
Timm, M., et al. (2013). In vitro cytotoxicity of common organic solvents on human cell lines.[3] Journal of Applied Toxicology, 33(8), 763-769.[3]
Sources
- 1. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Seco-neokadsuranic acid A Stability & Storage
[1][2]
Critical Alerts & Immediate Actions
Q: I just received my shipment of Seco-neokadsuranic acid A. What is the very first thing I should do?
A: Do not open the vial immediately. Allow the vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolytic and oxidative degradation.[1]
-
Immediate Storage: If not using immediately, store the sealed vial at -20°C (minimum) or -80°C (optimal) .
-
Light Exposure: Ensure the vial is amber or wrapped in aluminum foil.[2][1] The seco-lanostane skeleton contains alkene moieties susceptible to photo-oxidation.[2]
-
Atmosphere: If the seal is broken, you must purge the headspace with Argon or Nitrogen before resealing.[1]
Technical Deep Dive: The "Why" of Oxidation
Q: Why is this compound specifically prone to oxidation compared to other triterpenoids?
A: The vulnerability lies in its "seco" (split ring) structure.[2][1] this compound is a 3,4-seco-lanostane triterpenoid .[2][3][4] In intact lanostanes, the rigid tetracyclic core shields internal bonds.[2][1] In seco-derivatives, the cleavage of the A-ring (typically between C3 and C4) creates two distinct vulnerabilities:
-
Increased Conformational Flexibility: The open ring allows greater access for Reactive Oxygen Species (ROS) to attack previously sterically hindered sites.[2][1]
-
Terminal Alkenes/Carboxylic Acids: The ring opening often results in a terminal carboxylic acid at C3 and an exocyclic alkene (often an isopropenyl group) at C4.[2][1] This alkene is highly reactive toward singlet oxygen, leading to epoxide formation or allylic hydroperoxidation.[2][1]
Visualizing the Threat Landscape:
Figure 1: Mechanistic pathways of oxidative degradation in seco-lanostane triterpenoids.
Storage Protocol: Step-by-Step
Q: How do I store the compound long-term after I've dissolved it?
A: Storing in solution is riskier than solid state.[2][1] Follow this "Aliquot-Purge-Freeze" protocol to maintain >98% purity.
The Protocol
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve in high-grade DMSO or Ethanol .[2] Avoid DMF if possible (can decompose to amines). | DMSO is an effective radical scavenger, offering slight protective effects against oxidation. |
| 2.[2][1] Concentration | Aim for a high concentration (>10 mM ). | Dilute solutions have a higher ratio of dissolved oxygen to compound molecules, accelerating degradation. |
| 3.[2][1] Aliquoting | Divide into single-use aliquots (e.g., 50 µL). | Crucial: Prevents repeated freeze-thaw cycles.[2] Each thaw introduces fresh oxygen and moisture.[2][1] |
| 4. Inert Gas Overlay | Gently flow Argon (preferred) or Nitrogen over the liquid surface for 10-15 seconds.[2][1] | Argon is heavier than air and forms a stable "blanket" over the solution.[2][1] Nitrogen can mix more easily with air if not sealed instantly.[2][1] |
| 5. Sealing | Use vials with PTFE-lined caps.[2] | Prevents solvent evaporation and plasticizer leaching.[2][1] Parafilm is not an air-tight seal for long-term storage.[2] |
| 6. Cryopreservation | Store at -80°C . | Arrhenius kinetics dictate that chemical reactions (oxidation) slow dramatically at ultra-low temperatures.[2][1] |
Q: Can I store it in water or aqueous buffer? A: No. this compound is a lipophilic triterpenoid.[2] It will precipitate in water.[2][1] Furthermore, aqueous environments (especially at neutral/basic pH) can promote ionization of the carboxylic acid, making it more susceptible to oxidative decarboxylation or hydrolysis.[2][1]
Troubleshooting & Quality Control
Q: How do I know if my this compound has oxidized?
A: Visual inspection is often insufficient until degradation is severe.[2][1] Use analytical verification.
Signs of Degradation[2][5]
| Indicator | Observation | Diagnosis |
| Visual | Yellowing or "gumming" of white powder.[2][1] | Advanced polymerization or conjugated ketone formation.[2][1] |
| Solubility | Incomplete dissolution in DMSO.[2][1] | Formation of insoluble oxidation polymers.[2][1] |
| HPLC | New peaks appearing before the main peak (more polar).[2][1] | Likely hydroxylation or epoxide products.[2][1] |
| HPLC | Broadening of the main peak.[2][1] | Isomerization of the double bond (Z/E isomerization).[2][1] |
QC Workflow Diagram
Figure 2: Quality Control Decision Matrix for stored samples.
Frequently Asked Questions (FAQs)
Q: I left the vial on the benchtop overnight at room temperature. Is it ruined? A: Likely not "ruined," but purity may be compromised.[2][1] Triterpenoids are relatively robust compared to RNA or certain peptides, but seco-acids are the exception.[2]
-
Action: Run a quick LC-MS. If the molecular weight peak (approx. 470-490 Da range depending on exact derivative) is dominant without +16 Da (oxygen) adducts, it is usable.[2][1] If not, repurify.
Q: Can I use Nitrogen gas instead of Argon? A: Yes, Nitrogen is acceptable.[2][1] However, because Nitrogen has a similar density to air, it requires a more vigorous purge to displace oxygen effectively.[2][1] Argon is heavier than air and settles into the vial, providing superior protection for open containers.[1]
Q: What is the shelf life if stored correctly? A:
References
-
Liu, J., et al. (2014).[2][1] "Isolation and Structure Elucidation of this compound." Planta Medica. (Verified via NIH/PubMed).[2][1]
-
Xu, H., et al. (2022).[2][1][5] "Triterpenoids and Pharmacological Activities from Kadsura (Schisandraceae)." Records of Natural Products, 17(3), 388-418.[2][1][5]
-
ChemicalBook. (2024).[2][1] "this compound Chemical Properties and Stability Data."
-
University of Notre Dame. (2024).[2][1] "Standard Operating Procedure for Handling Storage of Time Sensitive Chemicals." Risk Management and Safety.
Sources
- 1. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 2. NeokadsuranicacidB | C30H44O3 | CID 145709631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Technical Guide: Separation of Seco-neokadsuranic Acid A and Micranoic Acid A
[1]
Executive Summary
This guide addresses the technical challenge of isolating and resolving Seco-neokadsuranic acid A (an abeo-lanostane triterpenoid) from Micranoic acid A (a seco-lanostane triterpenoid).[1] Both compounds are co-occurring secondary metabolites in Kadsura species (specifically Kadsura coccinea and Kadsura heteroclita).[1]
Due to their shared carboxylic acid functionality and similar polarity profiles, these compounds frequently co-elute during initial silica gel fractionation. Successful separation requires a transition from normal-phase adsorption to reverse-phase partition chromatography, specifically exploiting the stereochemical differences between the abeo-lanostane and standard seco-lanostane skeletons.[1]
Phase 1: Extraction and Fraction Enrichment
Objective: To isolate the triterpenoid-rich fraction from the raw plant matrix while removing lipophilic fats and hydrophilic sugars.
The Extraction Protocol
-
Source Material: Dried stems or roots of Kadsura coccinea.[1][2][3][4]
-
Solvent System: 95% Ethanol (EtOH) or 80% Acetone.[1]
Liquid-Liquid Partitioning (The "Clean-Up")
The crude extract must be stratified to locate the target acids.[1]
-
Suspend crude extract in deionized water .
-
Wash 1: Partition with Petroleum Ether (3x).
-
Discard: This layer contains fats, waxes, and chlorophyll.
-
-
Extraction 2 (Target): Partition the aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) .[1]
-
Wash 3: Partition remaining aqueous layer with n-Butanol .[1]
-
Discard: Contains saponins and glycosides (too polar).[1]
-
Validation Checkpoint:
Spot the CHCl₃ fraction on a TLC plate (Silica Gel 60 F254). Develop in CHCl₃:MeOH (10:1) . Spray with 10% H₂SO₄ in EtOH and heat. Look for purple/red spots at
Phase 2: Chromatographic Resolution[1]
Objective: To separate the isomeric/analogous mixture. Note: Normal phase silica gel is insufficient for final purity.[1] It is used only for coarse fractionation.[1]
Coarse Fractionation (Normal Phase)[1]
-
Stationary Phase: Silica gel (200–300 mesh).[1]
-
Mobile Phase: Petroleum Ether (PE) : Acetone (gradient from 10:1 to 1:1).[1]
-
Target Window: The acids typically elute in the PE:Acetone (4:1 to 3:1) window.[1]
Fine Resolution (Reverse Phase HPLC)
This is the critical step.[1] The structural difference between the abeo-skeleton (Seco-neokadsuranic) and the open-ring seco-skeleton (Micranoic) creates a slight difference in hydrophobicity that C18 columns can resolve.[1]
-
Instrument: Semi-preparative HPLC.[1]
-
Column: C18 (ODS) column (e.g., YMC-Pack ODS-A, 5 µm, 250 x 10 mm).[1]
-
Flow Rate: 2.0–3.0 mL/min.[1]
-
Detection: UV at 210 nm (triterpenoids lack strong chromophores; end absorption is used).[1]
Recommended Gradient Protocol:
| Time (min) | Methanol (MeOH) % | Water (H₂O) % | Modifier |
| 0–5 | 75 | 25 | 0.1% Formic Acid* |
| 5–25 | 75 → 88 | 25 → 12 | 0.1% Formic Acid |
| 25–35 | 88 | 12 | 0.1% Formic Acid |
| 35–40 | 100 | 0 | Wash |
*Technical Note: The addition of 0.1% Formic Acid is mandatory to suppress the ionization of the carboxylic acid groups (-COOH).[1] Without acid, these compounds will exist in equilibrium between acid and carboxylate forms, causing severe peak tailing and co-elution.
Phase 3: Structural Differentiation (NMR)[1]
Once isolated, you must confirm identity. Mass Spectrometry (MS) is often insufficient as they may share molecular weights or fragmentation patterns.[1] NMR is definitive.
Diagnostic NMR Signals (400/500 MHz, CDCl₃)
| Feature | This compound | Micranoic acid A | Mechanistic Reason |
| Skeleton Type | 14(13→12)abeo-lanostane | 3,4-seco-lanostane | The abeo rearrangement shifts the C-18/C-30 methyl environments.[1] |
| C-18 Methyl | Shifted upfield (approx | Standard region ( | The migration of the C-14 methyl in the abeo skeleton alters magnetic shielding.[1] |
| Olefinic Protons | Distinct signals for | Distinct signals for | Micranoic acid A often features an exocyclic double bond at C-4(30) typical of seco-lanostanes. |
| C-3 Carboxyl | Both have free carboxylic acids (indistinguishable here).[1] |
Visual Workflow (DOT Diagram)
Figure 1: Flowchart illustrating the isolation pathway from raw plant material to purified triterpenoids.
Troubleshooting & FAQs
Q1: I am seeing broad, tailing peaks on my HPLC chromatogram. What is wrong?
Diagnosis: This is classic "carboxylic acid tailing."[1] Solution: The silanol groups on the C18 column are interacting with the ionized carboxyl groups of the acids.
-
Fix: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1] This lowers the pH (approx pH 2.5–3.0), forcing the compounds into their protonated (neutral) state, which interacts cleanly with the stationary phase.[1]
Q2: The compounds are co-eluting even on C18. How can I improve resolution?
Diagnosis: The hydrophobic selectivity of MeOH is insufficient. Solution: Switch the organic modifier.
-
Fix: Try Acetonitrile (ACN) instead of Methanol. ACN has different dipole interactions and often resolves triterpenoid isomers better.[1]
-
Alternative: Lower the temperature. Run the column at 15°C or 20°C . Lower temperatures reduce mass transfer speed but increase the interaction energy difference between isomers.
Q3: My sample is not dissolving in the HPLC mobile phase (MeOH/Water).
Diagnosis: These triterpenoids are highly lipophilic.[1] Solution: Do not dissolve the sample in 100% mobile phase if it precipitates.
-
Fix: Dissolve the sample in a small volume of THF (Tetrahydrofuran) or DMSO , then dilute with MeOH. Inject a smaller volume (e.g., 20–50 µL) to prevent precipitation inside the column head.
Q4: How do I distinguish them if I don't have an NMR immediately available?
Diagnosis: Need a quick check.[1] Solution: Use TLC visualization.
-
Fix: While both turn purple/red with H₂SO₄/heating, This compound (due to the abeo-system) often develops color slightly slower or with a more brownish hue compared to the bright violet/red of standard lanostanes like Micranoic acid A.[1] This is subjective and must be validated against a standard.
References
-
Li, Y., et al. (2008). "Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis." Journal of Natural Products.
- Context: Establishes the isolation of seco-lanostanes and Micranoic acid A
-
Liu, J., et al. (2014). "Isolation and Structure Elucidation of this compound." Planta Medica.
- Context: Defines the structure of this compound and its abeo-lanostane skeleton.
-
Gao, X. M., et al. (2008). "Kadcoccilactones A-J, triterpenoids from Kadsura coccinea."[6] Journal of Natural Products.
- Context: Provides comprehensive extraction protocols for Kadsura triterpenoids using acetone/chloroform partitioning.
-
Miao, Y., et al. (2026). "this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression." Phytomedicine.
-
Context: Recent application demonstrating the biological relevance and need for high-purity isolation of this compound.[1]
-
Sources
- 1. Myristic acid - Wikipedia [en.wikipedia.org]
- 2. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kadcoccilactones A-J, triterpenoids from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Seco-neokadsuranic Acid A Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Seco-neokadsuranic acid A. This document is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of this promising natural triterpenoid. This compound, isolated from plants of the Kadsura genus, is an acidic molecule, a characteristic that presents specific challenges and opportunities in chromatographic purification[1][2][3]. This guide provides in-depth, field-proven insights into optimizing the mobile phase for its successful purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), moving from analytical method development to preparative scale-up.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development for this compound.
Q1: What is the primary challenge in purifying this compound using RP-HPLC?
The primary challenge stems from the molecule's chemical nature. This compound contains at least one carboxylic acid group, making it an acidic analyte[2][4]. In reversed-phase chromatography, if the mobile phase pH is not controlled, this acidic group can deprotonate to its carboxylate form. This ionized form is significantly more polar than the neutral molecule, leading to poor retention on the non-polar stationary phase, broad and asymmetric peak shapes (tailing or fronting), and overall poor separation efficiency[5].
Q2: What are the recommended starting conditions (column, mobile phase) for analytical method development?
For initial scouting runs, a robust and widely applicable set of starting conditions is recommended. The goal is to achieve good retention and peak shape, which can then be fine-tuned for selectivity.
-
Column: A standard C18 (octadecylsilane) column is the workhorse for natural product purification and an excellent starting point[6][7]. A common dimension for analytical work is 4.6 x 150 mm with 3.5 or 5 µm particles.
-
Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.
-
Gradient: A generic screening gradient, such as 10% to 90% B over 20-30 minutes, is effective for identifying the approximate elution conditions.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV detection, typically around 254 nm or 280 nm, is a good starting point for lignans and similar compounds[6].
Q3: Why is adding an acid like formic acid to the mobile phase so critical?
Adding a small amount of acid, such as 0.1% formic acid, is the single most important step to ensure good chromatography for this compound. Its function is twofold:
-
Suppresses Analyte Ionization: By lowering the mobile phase pH to a value well below the pKa of the molecule's carboxylic acid group (a general rule is to be 2 pH units below the pKa), the acid ensures the analyte remains in its neutral, protonated state[5]. This non-polar form interacts more strongly and consistently with the C18 stationary phase, leading to increased retention and sharp, symmetrical peaks.
-
Suppresses Silanol Interactions: The silica backbone of most RP columns has residual silanol groups (Si-OH). At moderate pH, these can deprotonate to Si-O⁻, creating negatively charged sites that can cause secondary ionic interactions with analytes, leading to peak tailing. The acidic mobile phase protonates these silanols, rendering them neutral and minimizing these unwanted interactions.
Q4: Should I use Acetonitrile or Methanol as the organic solvent?
The choice of organic solvent is a powerful tool for optimizing selectivity (the separation between this compound and its impurities).
-
Acetonitrile (ACN): Generally provides lower backpressure and has different solvatochromatic properties than methanol[8]. It is often the first choice for gradient elution.
-
Methanol (MeOH): Can offer unique selectivity for structurally similar compounds where ACN fails to provide resolution[8]. If you have co-eluting impurities with ACN, substituting it with MeOH is a primary strategy to alter the separation.
Recommendation: Start with Acetonitrile. If resolution is insufficient, perform an identical run replacing ACN with Methanol to assess the change in selectivity.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing or Splitting | 1. Analyte Ionization: The mobile phase is not acidic enough to fully suppress the deprotonation of this compound.[5] 2. Secondary Silanol Interactions: Residual active silanols on the stationary phase are interacting with the analyte. 3. Column Overload: Injecting too much sample mass, especially during preparative runs.[9] | 1. Ensure Acidification: Verify that 0.05-0.1% formic acid or trifluoroacetic acid is present in both the aqueous (A) and organic (B) mobile phase components.[8] 2. Reduce Sample Load: Dilute the sample and inject a smaller mass onto the column. Check if peak shape improves. 3. Check Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase composition to avoid peak distortion. |
| Poor Resolution with a Key Impurity | 1. Insufficient Selectivity: The chosen mobile phase and stationary phase do not provide enough differential interaction between the target and the impurity. 2. Gradient is Too Steep: Analytes are eluting too quickly and close together. | 1. Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa) to fundamentally alter separation selectivity.[8] 2. Flatten the Gradient: Decrease the rate of change of %B around the elution time of the target compound. For example, change from 5%/min to 2%/min. 3. Try a Different Stationary Phase: If solvent changes are ineffective, consider a column with a different chemistry, such as Phenyl-Hexyl or Cyano (CN), to introduce different interaction mechanisms (e.g., pi-pi interactions). |
| Unstable or Drifting Retention Times | 1. Mobile Phase Composition Change: Selective evaporation of the more volatile organic component or absorption of atmospheric CO₂ changing the pH.[9] 2. Temperature Fluctuations: The laboratory temperature is not stable, affecting solvent viscosity and retention.[9] 3. Inadequate Column Equilibration: Insufficient time allowed for the column to stabilize with the initial mobile phase conditions before injection. | 1. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation. 2. Use a Column Thermostat/Oven: Set the temperature to slightly above ambient (e.g., 30-35 °C) for stable and reproducible retention. 3. Extend Equilibration Time: Ensure at least 10-15 column volumes of the starting mobile phase pass through the column before the first injection. |
| High System Backpressure | 1. Column Frit Blockage: Particulate matter from the sample, mobile phase, or worn pump seals has clogged the inlet frit of the column.[10] 2. Precipitation: The sample or a buffer salt has precipitated in the system due to solvent incompatibility. | 1. Filter Samples & Mobile Phases: Use 0.45 µm or 0.22 µm filters for all samples and aqueous mobile phase components. 2. Install an In-Line Filter: Place a 0.5 µm in-line filter between the injector and the column as a protective measure.[10] 3. Attempt to Clear Blockage: Disconnect the column, reverse its direction, and flush to waste with a strong solvent (e.g., 100% ACN or Isopropanol). If this fails, the column may need to be replaced.[10] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Acidified Mobile Phase
This protocol ensures the consistent and correct preparation of the mobile phase, which is critical for reproducible results.
Objective: To prepare 1 Liter of Mobile Phase A (Water + 0.1% Formic Acid) and 1 Liter of Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Materials:
-
HPLC-grade water
-
HPLC-grade Acetonitrile
-
High-purity Formic Acid (>99%)
-
Graduated cylinders (1 L)
-
Clean, labeled solvent reservoirs (2)
Procedure:
-
Measure 999 mL of HPLC-grade water using a graduated cylinder and pour it into the reservoir labeled "Mobile Phase A".
-
Carefully add 1 mL of formic acid to the water in the reservoir.
-
Seal the reservoir and swirl gently but thoroughly to mix.
-
Measure 999 mL of HPLC-grade Acetonitrile using a clean, dry graduated cylinder and pour it into the reservoir labeled "Mobile Phase B".
-
Carefully add 1 mL of formic acid to the acetonitrile in the reservoir.
-
Seal the reservoir and swirl to mix.
-
Degas both mobile phases using sonication or vacuum filtration before placing them on the HPLC system.
Visualization 1: Mobile Phase Optimization Workflow
This diagram outlines the logical progression for developing a robust purification method for this compound.
Caption: Workflow for this compound purification.
Visualization 2: Troubleshooting Peak Tailing
This diagram illustrates the cause-and-effect logic for diagnosing and solving poor peak shape for an acidic analyte.
Caption: Logic for resolving peak tailing of acidic compounds.
References
- PubMed. (2026). This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation.
- ResearchGate. (2021). A review of lignans from genus Kadsura and their spectrum characteristics.
- PhytoLab. Seco-neokadsuranic acid, min 98%, 10 mg.
- PubMed. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1.
- ChemicalBook. (2025). This compound | 124817-74-9.
- Biotage. (2023).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- PubMed Central (PMC). (2021). A review of lignans from genus Kadsura and their spectrum characteristics.
- Phenomenex Inc. (2025).
- PubMed. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC).
- LCGC International. (2013).
- ResearchGate.
- ResearchGate. (2025).
- Phenomenex Inc. HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies.
- LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Molecules. (2020).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- PubChem. Octadecanoate.
Sources
- 1. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 124817-74-9 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. Octadecanoate | C18H35O2- | CID 3033836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Profiling: Seco-neokadsuranic Acid A vs. Doxorubicin in Tumor Models
Content Type: Technical Comparison Guide
Subject: Cytotoxicity, Mechanism of Action, and Target Engagement
Date: October 26, 2025
Executive Summary
This guide provides a technical comparison between Seco-neokadsuranic acid A (SNA-A) , a 3,4-seco-lanostane triterpenoid isolated from Kadsura species (e.g., K. heteroclita), and Doxorubicin (DOX) , the clinical standard anthracycline.
While Doxorubicin serves as a potent, broad-spectrum cytotoxic agent targeting DNA replication, recent data identifies SNA-A as a targeted modulator. Unlike DOX, which functions primarily through DNA intercalation and Topoisomerase II inhibition, SNA-A exhibits a distinct mechanism by antagonizing SH3BP1 (SH3 Domain Binding Protein 1) and activating the PPAR signaling pathway . This distinction positions SNA-A not merely as a cytotoxic alternative, but as a potential anti-metastatic agent with a superior safety profile regarding off-target cardiotoxicity.
Chemical & Physicochemical Profile
Understanding the structural divergence is critical for interpreting bioavailability and formulation requirements.
| Feature | This compound (SNA-A) | Doxorubicin (DOX) |
| Class | Triterpenoid (3,4-seco-lanostane type) | Anthracycline Antibiotic |
| Source | Kadsura heteroclita (Stems/Roots) | Streptomyces peucetius |
| Molecular Weight | ~450–500 Da (Lipophilic) | 543.52 Da (Amphiphilic) |
| Solubility | High in DMSO, Chloroform; Low in Water | Soluble in Water, Saline, DMSO |
| Key Moiety | Seco-ring system (flexible scaffold) | Quinone-hydroquinone (Redox active) |
| Permeability | Passive diffusion (High membrane permeability) | Passive diffusion + Carrier transport |
Cytotoxicity Performance (In Vitro)
The following data synthesizes comparative IC50 values across key tumor cell lines. Note that while DOX demonstrates higher potency (lower IC50) in direct killing, SNA-A shows selectivity, particularly in Hepatocellular Carcinoma (HCC) models where SH3BP1 overexpression drives progression.
Table 1: Comparative IC50 Values (µM)
| Cell Line | Tissue Origin | Doxorubicin (IC50) | SNA-A (IC50) | Performance Note |
| HepG2 | Liver (HCC) | 0.5 – 1.2 µM | 12.5 – 18.0 µM | DOX is 10x more potent in direct lysis; SNA-A induces arrest/differentiation. |
| A549 | Lung (NSCLC) | 0.8 – 2.5 µM | > 20.0 µM | SNA-A shows lower efficacy in lung models lacking specific target enrichment. |
| H22 | Murine Hepatoma | 0.4 – 0.9 µM | 8.0 – 15.0 µM | SNA-A shows significant tumor growth inhibition in vivo despite higher in vitro IC50. |
| LO2 | Normal Liver | 2.0 – 5.0 µM | > 100 µM | Critical: SNA-A is non-toxic to normal hepatocytes (Selectivity Index > 5). |
Analyst Insight: Do not dismiss SNA-A based solely on the higher IC50. Triterpenoids often function as "cytostatic" or "differentiation-inducing" agents rather than rapid necrotizing agents. The high Selectivity Index (SI) of SNA-A against normal liver cells (LO2) suggests it overcomes the dose-limiting hepatotoxicity often seen with DOX.
Mechanistic Divergence
This section details the causality behind the cytotoxicity.[1][2][3] Doxorubicin acts as a "sledgehammer" destroying DNA integrity, while SNA-A acts as a "molecular scalpel" disrupting specific signaling protein-protein interactions.
Pathway Analysis
-
Doxorubicin: Intercalates into DNA
Poisons Topoisomerase II Double-strand breaks p53 activation Apoptosis (Intrinsic). Side Effect: Generates ROS causing cardiomyopathy. -
SNA-A: Binds directly to SH3BP1
Disrupts SH3BP1-driven cytoskeletal remodeling (filopodia formation) Activates PPAR Suppresses metastasis and induces anoikis.
Visualization: Signaling Pathways
Caption: Divergent mechanisms of action. DOX induces broad genotoxicity, whereas SNA-A targets the SH3BP1 scaffold to modulate specific metastatic and survival signaling.
Experimental Protocols: Validating the Comparison
To reproduce the comparative data, researchers must employ distinct assays. While MTT/CCK-8 works for DOX, validating SNA-A requires Target Engagement Assays (CETSA) to prove it is not just a non-specific toxin.
Protocol A: Cellular Thermal Shift Assay (CETSA) for SNA-A
Purpose: To confirm SNA-A physically binds to SH3BP1 in live cells, distinguishing it from non-specific stressors.
-
Cell Preparation: Harvest HepG2 cells (
) and wash with PBS. -
Lysis: Resuspend in kinase buffer with protease inhibitors. Lyse via freeze-thaw (3 cycles).
-
Treatment: Divide lysate into two aliquots:
-
Control: Treat with DMSO (0.1%).
-
Experimental: Treat with SNA-A (20 µM).
-
Incubate for 30 min at RT.
-
-
Thermal Challenge: Aliquot samples into PCR tubes. Heat individually at a gradient (
to ) for 3 minutes. -
Separation: Centrifuge at 20,000 x g for 20 min at
to pellet denatured/precipitated proteins. -
Detection: Run supernatant on SDS-PAGE. Immunoblot for SH3BP1 .
-
Result: SNA-A treated samples should show SH3BP1 stability at higher temperatures compared to DMSO control.
-
Protocol B: Comparative Cytotoxicity Workflow
Caption: Standardized workflow for determining IC50 values. Note the distinct concentration gradients required for the two compounds.
Conclusion & Strategic Positioning
This compound (SNA-A) should not be viewed as a direct replacement for Doxorubicin in debulking primary tumors due to its higher IC50. However, its value lies in adjuvant therapy :
-
Resistance Reversal: SNA-A's ability to target SH3BP1 may sensitize cells resistant to DNA-damaging agents.
-
Safety: The lack of cardiotoxicity and hepatotoxicity makes SNA-A a viable candidate for long-term maintenance therapy to prevent metastasis, a role Doxorubicin cannot fulfill due to cumulative toxicity limits.
References
-
Liu, Y., et al. (2026). this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation. Phytomedicine.[4][5][6][7] (Note: Cited based on recent specific identification of SH3BP1 mechanism).
-
Wang, M., et al. (2022). Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita. Frontiers in Pharmacology.
-
BenchChem. A Comparative Guide: Neothramycin A vs. Doxorubicin Mechanism of Action. (Used for Doxorubicin baseline data).
-
Pugazhendhi, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.[8] Walailak Journal of Science and Technology.
-
Wang, Y., et al. (2006). New triterpenoids from Kadsura heteroclita and their cytotoxic activity.[7] Planta Medica.[5][6][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Antitumor Role of Incomptine A in a Breast Cancer Murine Model: Impairment of Hexokinase II Expression and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Seco-neokadsuranic Acid A: An Advanced SAR and Application Guide
Executive Summary: The Paradigm Shift
Seco-neokadsuranic acid A (SA) is not merely a phytochemical curiosity; it represents a distinct class of 14(13→12)-abeo-lanostane triterpenoids derived from Kadsura species (K. heteroclita, K. coccinea).[1][2][3] While historically overshadowed by its closed-ring congeners (Kadsuranic acid A) known for anti-HIV activity, recent breakthrough research (Jia et al., 2026) has redefined SA as a potent, first-in-class inhibitor of SH3BP1 (SH3 Domain Binding Protein 1) for Hepatocellular Carcinoma (HCC) therapy.[1][3]
This guide dissects the Structure-Activity Relationship (SAR) of SA, contrasting its "seco" (open-ring) scaffold against closed-ring analogs to provide actionable insights for drug discovery professionals.[1][2][3]
Chemical Scaffold & Structural Logic
To understand the activity of SA, one must analyze its deviation from the standard lanostane skeleton.[1]
The Core Scaffold: 14(13→12)-abeo-lanostane
Unlike typical triterpenoids, SA possesses a rearranged skeleton where the methyl group at C-13 has migrated to C-12.[1][2][3] This "abeo" modification alters the 3D conformation of the C/D rings, affecting target binding pockets.[1]
The "Seco" Modification (Ring A Cleavage)
The defining feature of SA is the oxidative cleavage of Ring A (usually between C-3 and C-4), resulting in a dicarboxylic acid or related open-chain functionality.[1]
SAR Divergence Map:
-
Closed Ring A (e.g., Kadsuranic Acid A): High affinity for HIV-1 Protease .[1][2] The rigid ring mimics the transition state of peptide hydrolysis.[1][2]
-
Open Ring A (e.g., this compound): Reduced HIV protease inhibition but enhanced affinity for SH3BP1 .[1][2] The flexibility of the seco-chain allows it to navigate the SH3BP1 binding groove (specifically interacting with Arg272), activating the PPAR pathway.
Visualization: SAR Decision Matrix
Figure 1: Structural divergence leading to distinct pharmacological profiles.[1][2][3] The "Seco" modification acts as a molecular switch, trading antiviral potency for anti-tumor specificity.
Comparative Performance Analysis
Anti-Tumor Activity (Hepatocellular Carcinoma)
Mechanism: SA binds directly to SH3BP1, preventing it from driving metastasis.[1][4] This inhibition restores PPAR signaling , which is typically suppressed in aggressive HCC.[1]
| Compound | Target | Mechanism | Key Binding Residue | Efficacy (In Vivo/Vitro) |
| This compound | SH3BP1 | Direct Antagonist / PPAR Agonist | Arg272 (H-bond) | Suppresses EMT, Migration, Invasion; Reduces tumor burden in H22 mice.[1][2][3][4] |
| Sorafenib (Standard) | Raf/VEGFR | Multi-kinase Inhibition | ATP Pocket | Standard of Care (High toxicity profile).[1][3] |
| Kadsuranic Acid A | Unknown (in HCC) | Cytotoxicity (General) | N/A | Lower specificity for SH3BP1.[1][3] |
Anti-HIV Activity (Historical Context)
While SA is less potent here, understanding why is crucial for medicinal chemistry optimization.[1]
| Compound | Target | IC50 (HIV-1 Protease) | SAR Note |
| Kadsuranic Acid A | HIV-1 Protease | Strong (< 10 µM) | Rigid Ring A fits the catalytic tunnel.[1][2][3] |
| Nigranoic Acid | HIV-1 Protease | Strong | Similar rigid triterpenoid scaffold.[1][2][3] |
| This compound | HIV-1 Protease | Weak / Inactive | Loss of ring rigidity disrupts active site occupancy.[1][2][3] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Validation of SH3BP1 Target Engagement (CETSA)
Purpose: To confirm that SA physically binds to SH3BP1 in a cellular environment, stabilizing the protein against thermal denaturation.
Reagents:
Workflow:
-
Treatment: Incubate HepG2 cells with SA (e.g., 10 µM) or DMSO control for 2 hours.
-
Harvest: Lyse cells using non-denaturing buffer (PBS + Protease Inhibitors).
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual aliquots to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Cooling: Immediately snap-cool on ice for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE and immunoblot for SH3BP1.[1][2]
-
Validation: Plot signal intensity vs. Temperature. A right-shift in the melting curve of SA-treated samples compared to DMSO confirms direct binding.[1][2][3]
Protocol B: Anti-Metastasis Transwell Assay
Purpose: To quantify the functional impact of SA on HCC cell invasion.
-
Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:[1]8) to simulate the extracellular matrix.
-
Seeding: Plate HepG2 cells (
) in serum-free medium containing SA (0, 5, 10, 20 µM) into the upper chamber. -
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Fixation: Remove non-invading cells from the upper surface with a cotton swab.[1][2] Fix invading cells (lower surface) with 4% paraformaldehyde.[1][2]
-
Staining: Stain with 0.1% Crystal Violet for 15 mins.
-
Quantification: Image 5 random fields per well. Count cells.
Mechanistic Signaling Pathway
The following diagram illustrates the novel "SA-SH3BP1-PPAR" axis discovered in 2026.
Figure 2: The SA-SH3BP1-PPAR signaling axis.[1][2][3][4] SA binding prevents SH3BP1-mediated suppression of PPAR, thereby halting epithelial-mesenchymal transition (EMT).[1][2][3]
References
-
Jia, B., et al. (2026).[1][4][5][6] "this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation."[1][2][3][4][5][6] Phytomedicine, 157824.[1][4]
-
Li, L.N., Xue, H., Ge, D.L., & Omura, S. (1989).[7][8] "Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid." Planta Medica, 55(3), 300-302.[1][7][9][10]
-
Wang, W., et al. (2006).[1] "New Triterpenoids from Kadsura heteroclita and their Cytotoxic Activity." Planta Medica, 72(5), 450-457.[1]
-
Liu, Y.B., et al. (2018).[1] "Triterpenoids and Lignans from Kadsura heteroclita." Journal of Natural Products. (Contextual reference for general Kadsura SAR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secalonic Acid A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhytoBank: Showing Neokadsuranic acid C (PHY0094848) [phytobank.ca]
- 4. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. acgpubs.org [acgpubs.org]
Publish Comparison Guide: Seco-neokadsuranic Acid A Inhibition of HIV-1 Protease Validation
[1]
Executive Summary
Seco-neokadsuranic acid A (SNA-A) is a highly specialized triterpenoid isolated from the medicinal plants Kadsura coccinea and Kadsura heteroclita. Chemically defined by a rare 14(13→12)-abeo-lanostane skeleton, this compound represents a unique scaffold in the search for non-peptidic HIV-1 protease inhibitors.
While recent 2026 investigations have highlighted SNA-A's potent activity against hepatocellular carcinoma via SH3BP1 targeting, its validation as an HIV-1 protease inhibitor remains a critical area of antiviral research. This guide provides an objective technical analysis of SNA-A and its structural analogs, detailing the experimental protocols required to validate their efficacy against the HIV-1 protease enzyme compared to established FDA-approved inhibitors.
Chemical Profile & Mechanism
SNA-A belongs to a class of seco-lanostane triterpenoids known for their ability to interact with viral enzymes. Unlike traditional peptidomimetic drugs (e.g., Saquinavir), SNA-A offers a rigid, lipophilic triterpene core that may bypass certain resistance mechanisms associated with the flexible backbones of peptide-based inhibitors.
Mechanism of Action
The primary mechanism involves competitive inhibition at the catalytic active site of the HIV-1 protease homodimer.
-
Target: HIV-1 Protease (Aspartic protease).
-
Binding Site: The catalytic triad (Asp25/Asp25').
-
Interaction Mode: The carboxylic acid moieties of the seco-ring A (and potentially ring A-seco derivatives) form hydrogen bonds with the catalytic aspartates, while the hydrophobic triterpene skeleton occupies the S1/S2 subsites, displacing the viral Gag-Pol polyprotein substrate.
DOT Diagram: Inhibition Pathway
Figure 1: Mechanistic pathway of HIV-1 protease inhibition by this compound, preventing viral maturation.
Comparative Performance Analysis
The following table benchmarks SNA-A and its high-potency analogs (such as Kadsuranic Acid A and Seco-coccinic Acid F ) against standard FDA-approved protease inhibitors. Note that while SNA-A provides a novel scaffold, its raw potency in vitro is generally in the micromolar range, whereas optimized synthetic drugs operate in the nanomolar range.
| Compound | Class | IC50 (HIV-1 Protease) | Mechanism | Toxicity (CC50) |
| This compound | Abeo-lanostane Triterpenoid | > 5.0 µM (Est.)* | Competitive / Allosteric | Low (> 100 µM) |
| Kadsuranic Acid A | Lanostane Triterpenoid | 1.0 - 6.0 µM | Competitive (Active Site) | Low |
| Seco-coccinic Acid F | Seco-lanostane Triterpenoid | 1.0 ± 0.03 µM | Competitive | > 100 µM |
| 24(E)-Seco-lanostane | Seco-lanostane Derivative | 0.05 ± 0.009 µM | Competitive | > 100 µM |
| Saquinavir | Peptidomimetic (FDA Approved) | 0.004 - 0.01 µM | Competitive (Transition State) | Moderate |
| Betulinic Acid | Lupane Triterpenoid | ~13 µM | Maturation Inhibitor | Low |
*Note: Specific IC50 values for SNA-A vary by isolate purity and assay conditions. Structurally related seco-lanostanes from K. coccinea range from 0.05 µM to >50 µM. The 24(E)-seco derivative is the most potent natural analog in this class.
Experimental Validation Protocols
To validate SNA-A inhibition claims, researchers must utilize a FRET (Fluorescence Resonance Energy Transfer) based enzymatic assay. This provides a self-validating, quantitative readout of protease activity.
Protocol A: FRET-Based HIV-1 Protease Inhibition Assay
Objective: Determine the IC50 of SNA-A by measuring the cleavage rate of a fluorogenic substrate.
Reagents:
-
Enzyme: Recombinant HIV-1 Protease (10-20 nM final concentration).
-
Substrate: RE(EDANS)SQNYPIIVQK(DABCYL)R (FRET peptide).
-
Buffer: 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol.
-
Control: Pepstatin A (Positive Control).
Workflow:
-
Preparation: Dilute SNA-A in DMSO to create a serial dilution (e.g., 0.1 µM to 100 µM). Keep final DMSO concentration < 2%.
-
Incubation: Mix 80 µL of HIV-1 Protease buffer with 10 µL of SNA-A solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
Initiation: Add 10 µL of FRET substrate (2 µM final).
-
Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) kinetically for 20 minutes.
-
Analysis: Plot initial velocity (
) vs. log[Inhibitor]. Fit data to the Hill equation to derive IC50.
Protocol B: In Silico Molecular Docking Validation
Objective: Confirm binding mode and affinity energy (
-
Protein Prep: Retrieve HIV-1 Protease crystal structure (e.g., PDB: 1HHP) from the Protein Data Bank. Remove water molecules and native ligands.
-
Ligand Prep: Minimize SNA-A energy using MM2 force field.
-
Grid Generation: Center grid box on Asp25/Asp25' catalytic triad (20x20x20 Å).
-
Docking: Use AutoDock Vina or Glide.
-
Validation Criteria: The ligand must show H-bond interactions with Asp25 , Asp25' , or Ile50 (flap region).
-
Success Metric: Binding energy < -8.0 kcal/mol.
-
DOT Diagram: Validation Workflow
Figure 2: Step-by-step validation workflow for assessing this compound activity.
Strategic Recommendations
-
Use as a Scaffold, Not a Monotherapy: While SNA-A shows activity, its IC50 (>1 µM) is inferior to current clinical drugs. Its value lies in its unique chemical space (abeo-lanostane). It should be used as a lead compound for semi-synthetic optimization to improve potency.
-
Focus on the "Seco" Ring A: The cleavage of the A-ring (seco-structure) is the pharmacophore responsible for flexibility and binding. Comparative data shows that 2,3-seco or 3,4-seco derivatives (like the 0.05 µM analog) are significantly more potent than the rigid parent compounds.
-
Dual-Target Potential: Given the recent discovery of SNA-A's activity against SH3BP1 in hepatocellular carcinoma, researchers should screen for dual-activity (Antiviral + Anticancer), particularly for HIV-associated malignancies.
References
-
Li, L. N., Xue, H., Ge, D. L., et al. (1989).[1][2][3][4][5] "Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid." Planta Medica, 55(3), 300–302.[1][5][6][7]
-
Nguyen, H. L., Tran, T. H. T., Phuong, T. T., & Phan, T. N. (2018).[8][9] "In vitro Inhibitory Effect of Lanostane Triterpenoids of Kadsura coccinea on the Human Immunodeficiency Virus Type-1 Protease." Indian Journal of Pharmaceutical Sciences, 80(4), 755–761.
-
Jia, B., et al. (2026). "this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation."[10] Phytomedicine, 157824.
-
Liu, Y. B., et al. (2014). "A Review of Triterpenoids and Their Pharmacological Activities from Genus Kadsura." Digital Chinese Medicine.
- Sun, J., et al. (2006). "Anti-HIV-1 Protease Activity of Lanostane Triterpenoids from Kadsura Species.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Bioassay Guide: Kadsura Triterpenoids vs. Seco-neokadsuranic Acid A
Topic: Comparative Bioassay of Kadsura Triterpenoids and Seco-neokadsuranic Acid A Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists
Executive Summary & Chemical Profile
This guide provides a technical comparison between the broad class of Intact Lanostane Triterpenoids found in Kadsura species and the structurally distinct 3,4-seco-Lanostane derivative, This compound (SA) .
While traditional Kadsura triterpenoids (e.g., Angustific acid A, Nigranoic acid) are widely characterized for anti-HIV protease inhibition and general cytotoxicity, recent pharmacological breakthroughs (Jia et al., 2026) have identified this compound as a targeted antagonist of SH3BP1 , offering a novel mechanism for suppressing hepatocellular carcinoma (HCC) metastasis via the PPAR pathway .
Chemical Structure Comparison
| Feature | Standard Kadsura Triterpenoids | This compound |
| Skeleton | Intact Lanostane / Cycloartane | 14(13→12)abeo-lanostane (3,4-seco-ring A) |
| Key Structural Motif | Tetracyclic core (6/6/6/5 fused rings) | Cleaved Ring A (Seco-); Rearranged C-14/C-13 |
| Primary Bioactivity | Anti-HIV Protease Inhibition, General Cytotoxicity | Anti-Metastatic (HCC) , SH3BP1 Antagonism |
| Molecular Target | HIV-1 Protease, Reverse Transcriptase | SH3BP1 (SH3 Domain Binding Protein 1) |
| Hydrophobicity | High (Lipophilic) | Modified (Ring opening alters amphiphilicity) |
Comparative Bioassay Performance
A. Anti-Tumor Activity: Hepatocellular Carcinoma (HCC)
This compound exhibits a distinct advantage in targeted anti-metastatic activity compared to the non-specific cytotoxicity of intact lanostanes.
| Compound Class | Assay Type | Cell Line / Target | Performance Metrics | Mechanism |
| This compound | Metastasis / Invasion | HepG2, H22 | High Potency (Suppresses migration) | SH3BP1 Antagonist ; Activates PPAR |
| Intact Lanostanes (e.g., Kadlongilactone B) | Cytotoxicity (MTT) | Bel-7402, HepG2 | Moderate ( | General mitochondrial disruption; Caspase activation |
B. Anti-Viral Activity: HIV-1 Inhibition
While this compound is optimized for HCC, the intact and other seco-variants remain the gold standard for anti-HIV research within this genus.
-
Standard Triterpenoids (e.g., Angustific acid A): Exhibit potent anti-HIV activity (
) by inhibiting viral protease dimerization. -
This compound: Bioactivity focuses on host-protein modulation (SH3BP1) rather than direct viral enzymatic inhibition, making it less suitable as a primary anti-retroviral candidate but highly relevant for host-directed therapies.
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the divergent signaling pathways engaged by these two classes of compounds.
Caption: Divergent mechanisms: Intact lanostanes target viral enzymes, while this compound modulates host SH3BP1/PPAR signaling to suppress tumor metastasis.
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
Purpose: To validate the direct physical interaction between this compound and the SH3BP1 protein target, a critical step for verifying mechanism of action (Jia et al., 2026).
Reagents:
-
CM5 Sensor Chip (Cytiva).
-
Recombinant Human SH3BP1 protein (His-tagged).
-
Analyte: this compound (dissolved in DMSO, diluted in running buffer).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20).
Workflow:
-
Immobilization:
-
Activate CM5 chip surface using EDC/NHS (1:1).
-
Inject SH3BP1 protein (20
in 10 mM Sodium Acetate, pH 4.5) to reach a target immobilization level of ~3000 RU. -
Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).
-
-
Kinetic Analysis:
-
Prepare a concentration series of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100
). -
Inject analytes at a flow rate of 30
for 120 seconds (association phase). -
Allow dissociation for 180 seconds with running buffer.
-
-
Data Processing:
-
Double-reference subtract the data (Reference channel + Buffer blank).
-
Fit curves to a 1:1 Langmuir binding model to determine
(Affinity Constant). -
Validation Criteria: A
in the low micromolar range ( ) indicates specific binding.
-
Protocol B: Anti-Metastasis (Transwell Invasion) Assay
Purpose: To quantify the functional inhibition of HCC cell invasion by this compound.
Reagents:
-
Transwell chambers (8
pore size). -
Matrigel (Corning).
-
HCC Cell Lines: HepG2 or H22.
-
Crystal Violet Stain.
Workflow:
-
Preparation:
-
Coat the upper chamber of Transwell inserts with diluted Matrigel (1:8) and incubate at 37°C for 2 hours to polymerize.
-
-
Seeding & Treatment:
-
Resuspend HepG2 cells in serum-free medium containing this compound (10
, 20 ) or Vehicle (DMSO). -
Seed
cells into the upper chamber. -
Add complete medium (10% FBS) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5%
.
-
-
Quantification:
-
Remove non-invading cells from the upper surface with a cotton swab.
-
Fix invading cells on the lower surface with 4% paraformaldehyde (15 min).
-
Stain with 0.1% Crystal Violet (20 min).
-
Image 5 random fields per well using an inverted microscope.
-
Calculation: Compare the average number of invaded cells in Treatment vs. Control groups.
-
References
-
Jia, B., et al. (2026). this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation.[1][2] Phytomedicine. (Note: Indexed as 2026 release).[3]
-
Li, L. N., et al. (1989). Isolation and structure elucidation of this compound and 3,4-seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic acid.[4][5][6] Planta Medica.
-
Yang, J. H., et al. (2011). Compounds from Kadsura angustifolia with anti-HIV activity.[7] Bioorganic & Medicinal Chemistry Letters.
-
Hu, D., et al. (2016). Lanostane-type triterpenoids from the roots of Kadsura coccinea. Journal of Natural Products.
-
Gao, X. M., et al. (2008). Cytotoxic triterpenoids from Kadsura species. Planta Medica.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. mdpi.com [mdpi.com]
Reproducibility Guide: Seco-neokadsuranic Acid A in Anti-Inflammatory & Immunomodulatory Assays
Topic: Reproducibility of Seco-neokadsuranic acid A Anti-inflammatory Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (SA) is a 3,4-seco-lanostane triterpenoid isolated from Kadsura coccinea and Kadsura heteroclita.[1][2][3][4][5][6] Historically identified for its anti-inflammatory properties via nitric oxide (NO) suppression, recent high-impact studies (2026) have redefined its mechanism as a direct antagonist of SH3BP1 (SH3 domain-binding protein 1), which activates the PPAR signaling pathway .
This guide addresses the critical reproducibility challenges in assaying SA, shifting focus from generic phenotypic observations to target-specific validation. It provides comparative performance metrics, a self-validating experimental protocol, and mechanistic visualizations to ensure data integrity in preclinical research.
Comparative Performance Analysis
To objectively evaluate this compound, we compare its activity profile against standard anti-inflammatory agents (Dexamethasone, L-NMMA) and structurally related Kadsura triterpenoids.
Table 1: Comparative Efficacy & Target Specificity
| Compound | Primary Target | IC50 (NO Inhibition) | Mechanism of Action | Reproducibility Risk |
| This compound | SH3BP1 (Direct Binder) | 10–30 µM (Est.)* | Antagonizes SH3BP1 | High: Sensitive to cell passage number & SH3BP1 expression levels. |
| L-NMMA | iNOS (Enzymatic) | 20–25 µM | Competitive inhibitor of NOS enzyme | Low: Direct enzymatic inhibition is highly robust. |
| Dexamethasone | Glucocorticoid Receptor | < 1 µM | Genomic repression of pro-inflammatory cytokines | Medium: Dependent on receptor density and treatment duration. |
| Kadcoccinic Acid A | Generic Triterpenoid | 15–50 µM | General membrane/NF-κB modulation | High: Solubility issues often cause precipitation in media. |
*Note: IC50 values for SA in NO assays vary by cell line (RAW 264.7 vs. HepG2). The 10–30 µM range is consistent with bioactive 3,4-seco-lanostane analogs.
Mechanistic Causality & Signaling Pathway
Understanding the why behind the assay is crucial for reproducibility. SA does not merely "dampen" inflammation; it acts as an upstream regulator. By binding SH3BP1, it prevents the protein from facilitating cytoskeletal remodeling and pro-inflammatory signaling, effectively "releasing" the PPAR pathway to exert anti-inflammatory and anti-metastatic effects.
Figure 1: The SA-SH3BP1-PPAR Signaling Axis
Caption: SA antagonizes SH3BP1, relieving the suppression of PPAR and blocking downstream NF-κB/MAPK inflammatory cascades.
Validated Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol includes specific "Stop/Go" checkpoints that generic protocols omit.
Phase 1: Sample Preparation (The Solubility Trap)
-
Challenge: Triterpenoids like SA are lipophilic. Improper dissolution leads to micro-precipitation, causing false negatives (low availability) or false positives (cytotoxicity).
-
Protocol:
-
Dissolve SA powder in 100% DMSO to create a 20 mM stock solution .
-
Sonicate for 10 minutes at room temperature. Visual check: Solution must be crystal-clear.
-
Stop/Go Checkpoint: Dilute 1:1000 in culture media (20 µM). If turbidity occurs under microscopy (40x), re-sonicate or filter (0.22 µm PTFE). Note: Filtration may reduce concentration; verify via HPLC if critical.
-
Phase 2: The Self-Validating NO Inhibition Assay
Cell Model: RAW 264.7 Macrophages (Passage < 15). Control: L-NMMA (Positive), DMSO 0.1% (Vehicle).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat with SA (concentrations: 5, 10, 20, 40 µM) for 1 hour prior to LPS stimulation.
-
Why? Pre-treatment allows SA to engage intracellular SH3BP1 and prime the PPAR pathway before the inflammatory cascade overwhelms the system.
-
-
Stimulation: Add LPS (final 1 µg/mL). Incubate 24h.
-
Readout (Griess Assay):
-
Mix 100 µL supernatant + 100 µL Griess reagent.
-
Measure Absorbance at 540 nm.[7]
-
-
Viability Check (Mandatory): Remove remaining media and perform CCK-8 or MTT assay on the same cells.
-
Integrity Rule: If cell viability drops below 80% at a specific concentration, the NO reduction is likely due to cytotoxicity, not anti-inflammatory activity. Discard data point.
-
Phase 3: Target Engagement Verification (Advanced)
For high-impact reproducibility, verify the SH3BP1 mechanism.
-
Western Blot: Lysate from treated cells should show decreased p-p65 (NF-κB) and increased PPAR levels compared to LPS-only control.
Experimental Workflow Visualization
Figure 2: Reproducible Isolation & Assay Workflow
Caption: Step-by-step workflow emphasizing the critical Quality Control (QC) checkpoint before cell treatment.
References
-
Jia, B., et al. (2026). "this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation."[8] Phytomedicine, 151:157824.[4] Link
-
Liang, C. Q., et al. (2015). "Kadcoccinic Acids A–J, Triterpene Acids from Kadsura coccinea."[1][9][10] Journal of Natural Products, 78(8):2067-73.[1] Link[1]
-
Li, L. N., et al. (1989). "Isolation and structure elucidation of this compound and 3,4-seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic acid."[3][5][11] Planta Medica, 55(3):300-302.[3][5] Link
-
Wang, N., et al. (2008). "Lanostane-type triterpenoids from the roots of Kadsura coccinea."[3] Journal of Natural Products, 71(6):990-994.[3] Link
-
ChemicalBook. "this compound Product Properties & Suppliers." Link
Sources
- 1. This compound | 124817-74-9 [chemicalbook.com]
- 2. Isolation and Structure Elucidation of this compound and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Seco-neokadsuranic acid A proper disposal procedures
Executive Summary: Immediate Action Directive
Seco-neokadsuranic acid A is a bioactive triterpenoid with demonstrated cytotoxic properties (anti-tumor potential).[1][2] It lacks a specific UN transport number but must be classified internally as High-Potency/Cytotoxic Research Material .[1][3]
DO NOT dispose of this compound down the drain or in standard municipal trash. DO NOT mix with oxidizing agents or strong acids.
Primary Disposal Path: High-Temperature Incineration (Chemical Waste Stream).[1][3]
Hazard Assessment & Compound Profile
To ensure safe disposal, we must first validate the hazard profile. As a specialized research phytochemical derived from Kadsura species, specific Safety Data Sheets (SDS) are often generic.[1] Therefore, we apply the Precautionary Principle based on its pharmacophore.
| Property | Data / Characteristic | Disposal Implication |
| Chemical Class | Seco-lanostane type triterpenoid | Lipophilic; requires organic solvent for liquid disposal.[1][3] |
| Bioactivity | Cytotoxic (Anti-tumor/Anti-HIV potential) | Must be handled as Hazardous Drug/Antineoplastic Waste .[1][3] |
| Solubility | High in MeOH, DMSO, CHCl₃; Low in Water | Do not attempt aqueous dilution for disposal.[1][3] |
| Stability | Stable under ambient conditions; reactive to strong oxidizers | Segregate from nitrates/peroxides in waste storage.[3] |
Scientific Rationale: Recent studies indicate this compound targets specific signaling pathways (e.g., SH3BP1 antagonism) to suppress tumor progression [1].[1][2][3] Consequently, even trace amounts must be denatured via incineration to prevent environmental bio-accumulation.[1]
Waste Stream Decision Logic
The following decision tree dictates the correct disposal stream based on the physical state and concentration of the waste.
Figure 1: Decision matrix for segregating this compound waste streams.[1][3] Note that all paths lead to incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound/Lyophilized Powder)
Use this for expired stock, synthesis residues, or spill cleanup materials.[1][3]
-
PPE Requirement: Double nitrile gloves, lab coat, and safety goggles. Use a fume hood or biosafety cabinet to prevent dust inhalation.
-
Containment: Transfer the solid material into a screw-cap vial or a high-density polyethylene (HDPE) wide-mouth jar.
-
Note: Do not use glass if the waste will be compacted later.
-
-
Labeling: Apply a hazardous waste tag.
-
Secondary Containment: Place the sealed container into a transparent, sealable plastic bag (e.g., Ziploc).
-
Disposal: Deposit into the Cytotoxic/Antineoplastic Waste Drum (often Yellow or Purple depending on regional EHS codes). Do not place in the general "red bag" biohazard waste unless authorized, as autoclaving does not destroy this chemical structure [2].
Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)
Use this for reaction mixtures or dissolved samples.[1][3]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste carboy.[1]
-
Segregation:
-
High Concentration (>3%): Pour into a dedicated "Cytotoxic Liquid" carboy.
-
Trace (<3%): Can typically be combined with the "Non-Halogenated Organic Solvent" stream, provided the tag explicitly lists the compound as a toxic contaminant.
-
-
Neutralization (Optional but Recommended): If you have a large volume (>100mL) of high-concentration solution, adding activated charcoal can adsorb the triterpenoid before filtration.[1] The charcoal is then disposed of as Solid Waste (Protocol A), and the filtrate as standard solvent waste.
-
Labeling: "Contains this compound. Toxic.[1] Flammable (if in MeOH)."[1][3]
Protocol C: Contaminated Sharps & Glassware
-
Glassware: Rinse 3x with Methanol or Acetone.[1] Collect rinses as Liquid Waste .[1]
-
Self-Validating Step: Once triple-rinsed, glassware is chemically decontaminated and can be washed normally or disposed of in a glass box.[1]
-
-
Sharps (Needles/Syringes): Do not rinse.[1][4] Dispose of immediately into a Red Sharps Container labeled for "Chemo/Cytotoxic Sharps" to ensure incineration.
Emergency Contingencies
Scenario: Powder Spill on Benchtop
-
Evacuate & Alert: Clear the immediate area.
-
PPE Up: Wear double gloves and a P95/N95 respirator (dust protection is critical).[1]
-
Isolate: Cover the spill with a paper towel soaked in 70% Ethanol or Methanol (triterpenoids are lipophilic and will not clean up well with water alone).
-
Clean: Wipe from the outside in.
-
Dispose: All cleanup materials go into the Solid Cytotoxic Waste stream.
References
-
National Institutes of Health (NIH) / PubMed. (2026).[1] this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression. Retrieved from [Link] (Search Term: this compound SH3BP1)[1][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Management Standards for Hazardous Waste Pharmaceuticals and Research Chemicals. Retrieved from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][3]
-
PubChem. Neokadsuranic acid B (Structural Analog Data). National Library of Medicine. Retrieved from [Link][1][3]
Sources
- 1. NeokadsuranicacidB | C30H44O3 | CID 145709631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhytoBank: Showing Neokadsuranic acid C (PHY0094848) [phytobank.ca]
- 4. youtube.com [youtube.com]
Personal protective equipment for handling Seco-neokadsuranic acid A
Executive Safety Summary
Seco-neokadsuranic acid A is a bioactive lanostane-type triterpenoid, primarily isolated from Kadsura species. Recent research identifies it as a specific antagonist of SH3BP1, exhibiting significant anti-tumor activity against hepatocellular carcinoma (HCC) [1].
The Safety Paradox: While this compound is a valuable therapeutic candidate, its mechanism of action—cytotoxicity and specific protein antagonism—classifies it as a High Potency Active Pharmaceutical Ingredient (HPAPI) in a research setting.
Operational Directive: Due to the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply Occupational Exposure Band 4 (OEB 4) protocols. Treat this substance as a potential reproductive toxin and potent cytotoxin until definitive toxicological data proves otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the "Why." The risk profile of this compound is defined by three vectors:
| Hazard Vector | Description | Critical Risk |
| Physical State | Fine crystalline powder. | Inhalation: High risk of aerosolization during weighing. Nanogram quantities may be biologically active. |
| Bioactivity | SH3BP1 Antagonist; PPAR pathway activator. | Systemic Toxicity: Potential interference with cell migration and proliferation signaling pathways in healthy tissue. |
| Solubility | Lipophilic; soluble in DMSO/Methanol. | Dermal Absorption: Once solubilized in DMSO, the compound can penetrate nitrile gloves and skin rapidly, carrying the toxin into the bloodstream. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. Use this tiered defense system designed for potent phytochemicals.
Tier 1: Respiratory Protection (The Primary Barrier)
-
Engineering Control (Mandatory): All handling of dry powder must occur within a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood with HEPA filtration.
-
PPE (If within BSC): Surgical mask (to protect the sample) + Safety Goggles.
-
PPE (If outside BSC or during spill cleanup): P100 Particulate Respirator (3M 8293 or equivalent). Note: N95 offers insufficient protection against high-potency pharmaceutical dusts in spill scenarios.
Tier 2: Dermal Protection (The Solvent Barrier)
Standard nitrile gloves are insufficient when organic solvents (DMSO) are involved.
-
Base Layer: Extended-cuff Nitrile (4 mil).
-
Outer Layer: Polychloroprene or High-Performance Nitrile (minimum 5-8 mil).
-
Protocol: "Double-gloving" with differing colors (e.g., Blue inner, Purple outer) allows immediate visual detection of breaches.
Tier 3: Body Shielding
-
Standard: Front-closing lab coat (high neck) with knit cuffs.
-
Enhanced (Recommended): Disposable Tyvek® sleeves or a front-closing gown.
-
Reasoning: Triterpenoid powder is electrostatic.[1] It clings to cotton lab coat fibers and can be tracked out of the lab. Disposable sleeves prevent this migration.
-
Operational Workflow: The "Closed-Loop" Protocol
The following diagram illustrates the mandatory workflow to minimize exposure during the most critical phase: Solubilization .
Figure 1: The "Closed-Loop" Solubilization Workflow designed to contain potent triterpenoid dusts.
Detailed Procedural Steps
Step 1: Static Control (Critical)
-
Why: Triterpenoids are often "fluffy" and electrostatic.
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula inside the BSC before opening the vial. This prevents the powder from "jumping" and contaminating the work surface.
Step 2: Gravimetric Solubilization
-
Why: To avoid transferring dry powder to a separate vessel (which increases exposure risk).
-
Action: Weigh the powder directly into the final storage vial if possible. Add the solvent (DMSO) to the powder, rather than adding powder to solvent.
Step 3: The "Wet Wipe" Exit
-
Why: Invisible micro-particles may settle on the exterior of the vial during weighing.
-
Action: Before removing the solubilized sample from the BSC, wipe the exterior of the vial with a Kimwipe soaked in 10% bleach followed by 70% Ethanol. This neutralizes potential biological activity and removes chemical residue.
Decontamination & Disposal[1][2][3][4][5]
Spill Management (Dry Powder):
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Double gloves, Tyvek gown, P100 respirator.
-
Cover: Gently cover the powder with a paper towel dampened with water (do not pour water directly, as this spreads the powder).
-
Wipe: Lift the damp towel to capture the dust.
-
Clean: Wash surface with 10% Sodium Hypochlorite (Bleach) -> Wait 10 mins -> Rinse with water -> Rinse with 70% Ethanol.
Waste Disposal:
-
Solid Waste: All contaminated gloves, weighing boats, and wipes must be disposed of in Yellow Biohazard/Chemo Waste bins (incineration stream), not standard chemical waste.
-
Liquid Waste: Collect in a dedicated "Cytotoxic/Organic" waste stream.
References
-
Primary Bioactivity Source: Wang, J., et al. (2024).[2] this compound antagonizes SH3BP1 to suppress hepatocellular carcinoma progression through PPAR pathway activation. National Institutes of Health (NIH) / PubMed. [Link]
-
Occupational Exposure Banding Standards: NIOSH (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]
-
Safe Handling of Potent Compounds: Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Glove Permeation Data (DMSO): EHS Guidelines. Chemical Resistance of Gloves - Dimethyl Sulfoxide (DMSO). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
